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  • Product: 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline
  • CAS: 479690-08-9

Core Science & Biosynthesis

Foundational

4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline solubility profile in DMSO and organic solvents

Abstract This technical guide provides a comprehensive overview of the anticipated solubility profile of the novel quinoline derivative, 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline. In the absence of direct...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of the novel quinoline derivative, 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline. In the absence of direct empirical data for this specific molecule, this document leverages established principles of medicinal chemistry and the known behavior of structurally related quinoline compounds to forecast its solubility in dimethyl sulfoxide (DMSO) and a range of common organic solvents. Furthermore, this guide furnishes detailed, field-proven methodologies for the experimental determination of its solubility, ensuring a self-validating system for researchers. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both predictive insights and practical protocols to facilitate preclinical assessment and formulation development.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties.[1] Among these, aqueous and non-aqueous solubility stand as paramount hurdles that can dictate the ultimate success or failure of a development program.[2] Poor solubility can lead to erratic absorption, insufficient bioavailability, and challenges in formulation, ultimately hindering a compound's therapeutic potential.[2]

The compound of interest, 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline, is a complex heterocyclic molecule. Its quinoline core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs, particularly antimalarials and antibacterials.[3][4][5] The substituents on this quinoline backbone—a fluoro-nitrophenoxy group, a hydroxyl group, and a methoxy group—will collectively govern its interactions with various solvents and, consequently, its solubility profile.

This guide will first delve into a theoretical assessment of the compound's likely solubility characteristics. This will be followed by a detailed, actionable experimental section outlining robust protocols for the empirical determination of its solubility, a critical step for any NCE.

Predicted Solubility Profile: A Structure-Based Assessment

While direct experimental data for 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline is not publicly available, an expert analysis of its structure allows for a reasoned prediction of its solubility.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent renowned for its ability to dissolve a wide array of both polar and nonpolar compounds.[6][7] It is the standard solvent for the storage of compound libraries in high-throughput screening campaigns.[8] Given the presence of multiple polar functional groups, including a hydroxyl group, a nitro group, and ether linkages, it is highly probable that 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline will exhibit good to excellent solubility in DMSO .[9] The molecule's aromatic nature and the presence of heteroatoms will facilitate strong dipole-dipole interactions with the sulfoxide group of DMSO.

However, it is crucial to be aware of potential issues with DMSO stock solutions. The presence of even small amounts of water can significantly decrease the solubility of some compounds, and repeated freeze-thaw cycles can induce precipitation.[10] Therefore, the use of anhydrous DMSO and careful handling procedures are strongly recommended.[11]

Solubility in Organic Solvents

The solubility of quinoline and its derivatives in various organic solvents is generally good, a characteristic attributed to their aromatic and heterocyclic nature.[12][13] The likely solubility of 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline in a selection of common organic solvents is summarized in the table below.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM)Good to ModerateThe compound's polar functional groups will interact favorably with these solvents. DCM, being slightly less polar, may show slightly lower solubility.[14]
Polar Protic Ethanol, MethanolGood to ModerateThe hydroxyl group on the quinoline ring can act as a hydrogen bond donor, and the nitrogen and oxygen atoms can act as hydrogen bond acceptors, facilitating dissolution in alcohols.[14]
Nonpolar Toluene, HexanesPoor to InsolubleThe significant polarity imparted by the nitro, hydroxyl, and methoxy groups will limit solubility in nonpolar solvents.

Table 1: Predicted Solubility of 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline in Common Organic Solvents.

Experimental Determination of Solubility: A Practical Guide

Theoretical predictions provide a valuable starting point, but empirical determination of solubility is an indispensable component of preclinical drug development. The "shake-flask" method is the gold-standard for determining equilibrium solubility and is recommended for its accuracy and reliability.[15][16]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of a test compound.

Objective: To determine the concentration of a saturated solution of 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline in a given solvent at a controlled temperature.

Materials:

  • 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline (solid)

  • Selected solvents (e.g., DMSO, ethanol, acetonitrile, buffered aqueous solutions)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS) detector.

Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to a known volume of solvent B Seal vials and agitate at constant temperature (e.g., 24-72h) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant through a 0.22 µm syringe filter C->D E Prepare serial dilutions of the filtrate D->E F Quantify concentration using a validated HPLC method E->F

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline to a pre-determined volume of the test solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[17]

  • Equilibration:

    • Place the sealed vials in an orbital shaker set to a constant temperature (typically 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[15]

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.[18]

    • Carefully collect the supernatant, taking care not to disturb the solid pellet.

    • For an additional level of certainty, filter the supernatant through a 0.22 µm syringe filter that is compatible with the solvent.[18]

  • Quantification:

    • Prepare a calibration curve using standard solutions of the test compound of known concentrations.

    • Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated HPLC method.

    • Calculate the solubility by multiplying the determined concentration by the dilution factor.

Data Presentation and Interpretation

The results of the solubility studies should be tabulated for clarity and ease of comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
DMSO25Experimental ValueExperimental Value
Ethanol25Experimental ValueExperimental Value
Acetonitrile25Experimental ValueExperimental Value
pH 7.4 Buffer37Experimental ValueExperimental Value

Table 2: Template for Reporting Experimental Solubility Data.

Causality and Mechanistic Insights

The solubility of a molecule is governed by the interplay of its intrinsic properties and the characteristics of the solvent.[19] For 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline, the following factors are key:

  • Polarity: The presence of a nitro group, a hydroxyl group, a methoxy group, and a fluorine atom contribute to the overall polarity of the molecule. This will favor its dissolution in polar solvents.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom in the quinoline ring, the oxygen atoms of the nitro and methoxy groups, and the ether linkage can all act as hydrogen bond acceptors.[20] This capacity for hydrogen bonding is a major determinant of solubility in protic solvents like alcohols.

  • Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the molecules together in the crystal lattice. Molecules with strong intermolecular interactions in their solid state will generally have lower solubility. The planar aromatic rings in the structure of this compound may lead to efficient crystal packing, which could negatively impact solubility.

Conclusion

While a definitive solubility profile for 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline awaits empirical determination, a thorough analysis of its structure provides a strong basis for prediction. It is anticipated to be highly soluble in DMSO and to exhibit good to moderate solubility in polar organic solvents. The provided experimental protocols offer a robust framework for researchers to obtain accurate and reliable solubility data, a critical step in advancing this compound through the drug discovery and development pipeline.

References

  • Benchchem. An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents.
  • Mechotech.
  • Blog.
  • IJFMR.
  • Raytor.
  • Computational Chemistry. Compound solubility measurements for early drug discovery.
  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.
  • ACS Publications. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • Wikipedia. Quinoline.
  • World Health Organiz
  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Ziath.
  • PubMed.
  • MOLBASE. Methyl 4-(2-fluoro-4-nitrophenoxy)
  • NIH. DMSO Solubility Assessment for Fragment-Based Screening.
  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Benchchem. physical and chemical properties of 4-Fluoro-2-hydroxyquinoline.
  • PubMed.
  • USP. 5370 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30.
  • NETZSCH Analyzing & Testing. Physicochemical Properties.
  • Wikipedia. Dimethyl sulfoxide.
  • NextSDS.
  • Murov, S. Properties of Solvents Used in Organic Chemistry.
  • Guidechem. 7-fluoro-4-hydroxy-6-methoxyquinoline-3-carbonitrile 1142189-70-5 wiki.
  • SciSpace.
  • gChem. DMSO.
  • ChemicalBook.
  • Benchchem. An In-depth Technical Guide to the Solubility and Stability of 7-Chloro-6-nitroquinoline.
  • PMC.
  • ChemScene. 196603-96-0 | 4-(4-Bromo-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline.
  • EPA. 4-(4-Bromo-2-fluoroanilino)-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-6-ol.
  • AWS. S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101).
  • HEILTROPFEN. DMSO - Dimethyl sulfoxide.
  • Thermo Scientific Chemicals. 6-Methoxy-1,2,3,4-tetrahydroquinoline, 97% 1 g | Buy Online.

Sources

Exploratory

Technical Whitepaper: Hazard Profiling and Safe Handling of 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline

Executive Summary In modern oncology drug development, the synthesis of multi-target Tyrosine Kinase Inhibitors (TKIs) frequently relies on highly functionalized quinoline intermediates. 4-(2-Fluoro-4-nitrophenoxy)-7-hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern oncology drug development, the synthesis of multi-target Tyrosine Kinase Inhibitors (TKIs) frequently relies on highly functionalized quinoline intermediates. 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline (CAS: 479690-08-9) is a critical precursor utilized in the development of c-Met, VEGFR, and HGFR inhibitors, including analogs of Foretinib and Cabozantinib[1][2].

While highly valuable from a synthetic standpoint, this compound presents a complex hazard profile. This whitepaper provides drug development professionals with an in-depth mechanistic understanding of its material safety data, translating standard MSDS warnings into field-proven, self-validating handling protocols.

Physicochemical Profile and Synthetic Utility

The compound presents as a yellow solid and serves as a structural linchpin in medicinal chemistry[3]. The quinoline core provides the necessary hinge-binding motif for kinase inhibition, while the fluoronitrophenoxy group undergoes downstream reduction and coupling to form functionalized urea or amide pharmacophores[1].

Quantitative Data Summary

To accurately assess exposure risks, we must first understand the physicochemical properties that dictate the molecule's behavior in biological and environmental systems.

PropertyValueMechanistic Implication for Hazard
CAS Number 479690-08-9Unique identifier for safety tracking[3].
Molecular Formula C16H11FN2O5High heteroatom count; indicates potential for multiple metabolic pathways[3].
Molecular Weight 330.27 g/mol Small enough to easily cross biological membranes.
Appearance Yellow SolidColoration is indicative of the conjugated nitroaromatic system[3].
LogP (Predicted) 4.31High lipophilicity; poses a significant risk for rapid dermal absorption[3].
Synthetic Integration Pathway

The following diagram illustrates how this hazardous intermediate is structurally integrated into final, non-hazardous Active Pharmaceutical Ingredients (APIs).

G A Precursor: 7-(Benzyloxy)-4-chloro-6-methoxyquinoline B Nucleophilic Aromatic Substitution (SNAr) with 2-Fluoro-4-nitrophenol A->B C Intermediate (CAS 479690-08-9): 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline B->C D Nitro Reduction (Pd/C, H2) & Alkylation C->D E Multi-Target TKI (e.g., c-Met/VEGFR Inhibitor) D->E

Fig 1. Synthetic integration of CAS 479690-08-9 into Tyrosine Kinase Inhibitors.

Mechanistic Hazard Assessment (The "Why" Behind the MSDS)

Standard safety sheets classify this compound under GHS categories for Skin/Eye Irritation and Specific Target Organ Toxicity (STOT). However, as researchers, understanding the causality of these hazards is paramount for designing effective safety systems.

The Nitroaromatic Threat: Genotoxicity and Methemoglobinemia

The primary toxicological driver of this molecule is the 4-nitro group . In vivo, nitroaromatics do not remain inert. They are actively metabolized by hepatic nitroreductases (via CYP450 and NADPH-dependent mechanisms).

  • Causality: The enzymatic reduction of the nitro group (-NO2) progresses through a highly reactive nitroso intermediate (-NO) to a hydroxylamine (-NHOH). These electrophilic species can covalently cross-link with DNA, leading to mutagenesis (frequently triggering positive Ames test results).

  • Furthermore, these intermediates can oxidize the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), causing methemoglobinemia, which severely impairs oxygen transport.

The Fluorine-Driven Dermal Penetration Risk
  • Causality: The addition of the fluorine atom at the 2-position significantly increases the molecule's lipophilicity (LogP ~4.31)[3]. Because the stratum corneum of human skin is highly lipophilic, this compound can penetrate dermal barriers far more rapidly than its non-fluorinated analogs. Standard latex or thin nitrile gloves offer insufficient breakthrough times for compounds with LogP > 4.

Bioactivation A 4-(2-Fluoro-4-nitrophenoxy) Moiety B Hepatic Nitroreductases (CYP450 / NADPH) A->B C Nitroso Intermediate (-NO) B->C D Hydroxylamine (-NHOH) C->D E DNA Adduct Formation (Genotoxicity) D->E F Hemoglobin Oxidation (Methemoglobinemia) D->F

Fig 2. Mechanistic bioactivation of the nitroaromatic moiety leading to toxicity.

Self-Validating Experimental Protocols

To mitigate the risks outlined above, laboratories must move beyond static safety guidelines and implement dynamic, self-validating workflows. Every protocol must contain a built-in verification step to ensure the system's integrity.

High-Containment Synthesis Workflow

When handling 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline during the synthesis of TKI intermediates[1], follow this causality-driven protocol:

  • PPE Selection: Don double gloves—an inner nitrile glove and an outer neoprene glove.

    • Causality: Neoprene provides superior chemical resistance against highly lipophilic fluorinated aromatics, preventing the rapid dermal breakthrough associated with single-layer nitrile.

  • Weighing and Transfer: Perform all solid transfers within a Class II Type B2 biological safety cabinet or a dedicated powder-weighing isolator.

    • Causality: The compound is a fine powder. Local exhaust ventilation prevents the aerosolization of genotoxic dust, mitigating respiratory STOT risks.

  • Reaction Quenching: Upon completion of the nitro-reduction step (e.g., using Pd/C and H2), flush the reactor with argon before opening.

    • Causality: Prevents the ignition of hydrogen gas and the oxidation of the newly formed, highly sensitive aniline derivative.

Self-Validating Spill Decontamination Protocol

In the event of a powder spill, standard sweeping will aerosolize the hazard. Use this self-validating decontamination method:

  • Immobilization: Gently cover the spilled powder with absorbent laboratory pads. Do not sweep.

  • Solvent Solubilization: Carefully wet the pads with Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM).

    • Causality: The compound is practically insoluble in water but highly soluble in organic solvents. Dry wiping spreads the hazard; solvent wetting traps the molecule into the matrix of the pad.

  • Oxidative Cleansing: Wipe the affected surface with a 10% sodium hypochlorite (bleach) solution, followed by a final wipe with soapy water.

    • Causality: Bleach initiates oxidative degradation of the electron-rich quinoline core, neutralizing the active pharmacophore.

  • System Validation (Critical Step): Swab the decontaminated surface with a sterile cotton swab soaked in methanol. Extract the swab in 1 mL of HPLC mobile phase (e.g., 50:50 Water:Acetonitrile). Analyze the extract via HPLC-UV at 254 nm.

    • Validation Metric: The decontamination is only considered successful and complete when the residual concentration is verified to be < 0.1 µg/cm² . If the peak is above this threshold, repeat steps 3 and 4.

References

  • Guidechem.4-(2-fluoro-4-nitro-phenoxy)-6-Methoxy-quinolin-7-ol 479690-08-9.
  • National Institutes of Health (NIH) PMC.Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent.
  • Google Patents.US9133162B2 - Substituted quinoline compounds and methods of use.

Sources

Foundational

4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline: Molecular Characterization and Role in RTK Inhibitor Synthesis

Executive Summary In the landscape of modern oncology drug development, the rational design of Receptor Tyrosine Kinase (RTK) inhibitors relies heavily on privileged scaffolds. 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern oncology drug development, the rational design of Receptor Tyrosine Kinase (RTK) inhibitors relies heavily on privileged scaffolds. 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline (CAS: 479690-08-9) is a critical, highly specialized organic intermediate utilized in the synthesis of multi-targeted Type II kinase inhibitors (such as those targeting VEGFR, PDGFR, and c-Kit) [1].

This technical whitepaper provides an in-depth analysis of this intermediate, detailing its physicochemical properties, the causality behind its structural design, and field-proven methodologies for its synthesis and analytical validation using High-Resolution Mass Spectrometry (HRMS).

Structural Rationale and Pharmacophore Mapping

The architecture of 4-(2-fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline is not arbitrary; every functional group serves a distinct mechanistic or synthetic purpose in the context of kinase inhibition [2].

  • Quinoline Core: Acts as the primary hinge-binding motif. The nitrogen atom of the quinoline ring forms a critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., Cys919 in VEGFR2).

  • 6-Methoxy Group: Functions as an electron-donating group that modulates the pKa​ of the quinoline nitrogen, optimizing the strength of the hinge-binding interaction while orienting towards the solvent-exposed channel.

  • 7-Hydroxy Group: Serves as a vital synthetic handle. In the final Active Pharmaceutical Ingredient (API), this position is typically alkylated with a solubilizing moiety (e.g., a morpholine or piperazine pendant) to improve aqueous solubility and oral bioavailability.

  • 2-Fluoro-4-nitrophenoxy Moiety: The ether linkage allows the bulky phenoxy group to project into the deep hydrophobic pocket (DFG-out conformation). The fluorine atom introduces an inductive effect that protects the aromatic ring from rapid CYP450-mediated metabolic oxidation. The nitro group is a "masked" amine; post-synthesis, it is catalytically reduced to an aniline, which is subsequently converted into a urea or amide warhead.

Pharmacophore A Quinoline Core (Hinge Binder) B 6-Methoxy / 7-Hydroxy (Solvent Channel) A->B Substituent Effects C 4-Ether Linkage (Flexibility) A->C C4 Position D 2-Fluoro-4-nitrophenoxy (Hydrophobic Pocket) C->D Connects to

Fig 1: Pharmacophore mapping of the substituted quinoline core in RTK inhibitors.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

For quality control and downstream synthetic tracking, distinguishing between the average molecular weight and the monoisotopic exact mass is critical [3].

The exact mass is calculated using the mass of the most abundant isotopes for each element ( 12C , 1H , 19F , 14N , 16O ). This precision is non-negotiable when utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers to confirm the absence of isobaric impurities.

Quantitative Data Summary
PropertyValueComputational Causality
Chemical Name 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinolineIUPAC Nomenclature
CAS Registry Number 479690-08-9Standardized Identification
Molecular Formula C16​H11​FN2​O5​ Base elemental composition
Average Molecular Weight 330.27 g/mol Based on standard atomic weights (e.g., C=12.011)
Monoisotopic Exact Mass 330.0652 Da Based on exact isotopic masses (e.g., C=12.0000)
Protonated Target [M+H]+ 331.0725 m/z Addition of a proton ( H+=1.0073 Da)
Deprotonated Target [M−H]− 329.0574 m/z Loss of a proton (from the 7-OH group)

Synthetic Methodology: Nucleophilic Aromatic Substitution ( SN​Ar )

The synthesis of this intermediate relies on an SN​Ar reaction. The 4-position of the quinoline ring is highly electrophilic, especially when substituted with a leaving group like chlorine, making it an ideal substrate for nucleophilic attack by a phenoxide ion.

Step-by-Step Protocol
  • Reagent Charging: To a dry, inert-gas-purged reactor, add 4-chloro-7-hydroxy-6-methoxyquinoline (1.0 eq) and 2-fluoro-4-nitrophenol (1.15 eq).

  • Solvent & Base Addition: Suspend the reagents in a polar aprotic solvent (e.g., Chlorobenzene or N,N-Dimethylformamide) to stabilize the Meisenheimer complex transition state. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to deprotonate the phenol, significantly increasing its nucleophilicity.

  • Thermal Activation: Heat the reaction mixture to 120 °C under continuous stirring for 14–16 hours.

  • In-Process Control (Self-Validation): Sample the reaction at 12 hours. Perform TLC (Eluent: DCM/MeOH 95:5) and LC-MS. The reaction is deemed complete when the starting quinoline peak is <2% . Causality: Proceeding with unreacted starting material will result in co-precipitation during isolation, ruining the purity profile.

  • Isolation: Cool the mixture to room temperature. Induce precipitation by adding cold water/methanol (1:1 v/v). Filter the resulting yellow/brown solid under vacuum.

  • Purification: Recrystallize the crude product from ethanol to remove residual 2-fluoro-4-nitrophenol and DIPEA salts, yielding the pure intermediate.

Synthesis SM1 4-Chloro-7-hydroxy- 6-methoxyquinoline Cond DIPEA, Chlorobenzene 120°C, 16h SM1->Cond SM2 2-Fluoro-4-nitrophenol SM2->Cond Prod 4-(2-Fluoro-4-nitrophenoxy)- 7-hydroxy-6-methoxyquinoline Cond->Prod SNAr Reaction Val HRMS Validation (m/z 331.0725) Prod->Val QC Check

Fig 2: Synthetic workflow and quality control checkpoint for the quinoline intermediate.

Analytical Validation: HRMS Protocol

To ensure the structural integrity of the synthesized batch, High-Resolution Mass Spectrometry (HRMS) must be employed to verify the exact mass of 330.0652 Da .

HRMS Methodological Workflow
  • Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of LC-MS grade Acetonitrile. Dilute to a final concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, ensuring robust ionization in the positive ESI mode.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes to separate the target from any highly polar salts or lipophilic byproducts.

  • Ionization (ESI+): Operate the Electrospray Ionization source in positive mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C to ensure efficient droplet evaporation.

  • Mass Analysis: Utilize a Time-of-Flight (TOF) analyzer calibrated with a reference mass (e.g., Leucine Enkephalin) to maintain mass accuracy.

  • Data Processing (Self-Validation): Extract the ion chromatogram for the theoretical [M+H]+ ion at 331.0725 m/z . Calculate the mass error using the formula:

    MassError(ppm)=TheoreticalMass∣ExperimentalMass−TheoreticalMass∣​×106

    Acceptance Criteria: A mass error of ≤5 ppm is required to definitively confirm the elemental composition of C16​H11​FN2​O5​ .

AnalyticalWorkflow Sample Compound C16H11FN2O5 (MW: 330.27 g/mol) LC UHPLC Separation (C18 Column, Gradient) Sample->LC ESI ESI+ Ionization [M+H]+ Target: 331.0725 m/z LC->ESI TOF TOF Mass Analyzer (Resolution > 30,000) ESI->TOF Data Data Processing (Mass Error < 5 ppm) TOF->Data

Fig 3: HRMS analytical workflow for exact mass validation of the quinoline intermediate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 25017411, Anlotinib (Catequentinib)." PubChem, 2026. Available at:[Link]

  • WebQC Chemical Portal. "Oxidation States and Exact Mass Calculations for C16H11FN2O5." WebQC. Available at:[Link]

Exploratory

In-depth Technical Guide: Preliminary In Vitro Toxicity of 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline

Abstract This guide provides a comprehensive framework for the preliminary in vitro toxicity assessment of the novel compound, 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline. A thorough understanding of a compo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the preliminary in vitro toxicity assessment of the novel compound, 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline. A thorough understanding of a compound's safety profile at the cellular level is a critical early step in the drug development process. This document details a multi-pronged approach using established and validated assays to investigate key toxicological endpoints, including cytotoxicity, the mechanism of cell death, and oxidative stress. The methodologies are presented as detailed, step-by-step protocols, grounded in scientific rationale, and integrated with strategies for data visualization and interpretation. This guide is intended for researchers, scientists, and drug development professionals involved in the preclinical evaluation of new chemical entities.

Introduction: The Imperative of Early-Stage Toxicity Screening

The path from a newly discovered chemical entity to a potential therapeutic is long and often ends in failure due to unforeseen toxicity. Early-stage in vitro toxicity screening is a crucial and cost-effective strategy to identify and eliminate problematic compounds before they advance to more complex and expensive in vivo studies.[1][2][3] The subject of this guide, 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline, possesses a unique chemical structure that necessitates a systematic and multi-faceted investigation into its potential effects on cellular health.

This guide advocates for a tiered approach to in vitro toxicity evaluation. This begins with broad cytotoxicity screening and then progresses to more detailed mechanistic studies to understand the nature of any observed cellular damage. The selected assays are widely recognized for their ability to predict potential in vivo toxicities and are well-suited for a high-throughput screening environment.

Experimental Design: A Multi-Endpoint Strategy

Relying on a single cytotoxicity assay provides a limited perspective on a compound's biological interactions. Therefore, a multi-endpoint strategy is essential for constructing a comprehensive toxicity profile.[1] Our investigation into 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline will be built upon three fundamental pillars of in vitro toxicology:

  • Cell Viability and Cytotoxicity: Quantifying the dose-dependent impact of the compound on cell survival.

  • Mechanism of Cell Death: Distinguishing between apoptosis and necrosis to understand how the compound induces cell death.[1]

  • Oxidative Stress: Examining the compound's potential to induce reactive oxygen species (ROS), a common mechanism of drug-induced toxicity.[4][5]

For the protocols outlined in this guide, we will use the HepG2 human liver carcinoma cell line, a widely accepted and relevant model for in vitro toxicology studies.[6][7][8][9]

Experimental Workflow

The experimental workflow is designed to logically progress from initial screening to a deeper understanding of the toxicological mechanisms.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Core Assays cluster_analysis Phase 3: Data Analysis & Interpretation Compound_Prep Compound Stock Preparation Cell_Culture HepG2 Cell Culture & Seeding Compound_Prep->Cell_Culture MTT MTT Assay (Cell Viability) Cell_Culture->MTT LDH LDH Assay (Cytotoxicity) Cell_Culture->LDH Caspase Caspase-3/7 Assay (Apoptosis) Cell_Culture->Caspase ROS ROS Assay (Oxidative Stress) Cell_Culture->ROS IC50 IC50 Determination MTT->IC50 LDH->IC50 Mechanism Mechanism of Toxicity Elucidation Caspase->Mechanism ROS->Mechanism Report Comprehensive Toxicity Profile IC50->Report Mechanism->Report

Figure 1: A streamlined workflow for the in vitro toxicity assessment of the test compound.

Core Experimental Protocols

This section provides detailed, step-by-step protocols for the key assays. It is essential to include appropriate controls in every experiment, such as a vehicle control (e.g., DMSO) and a positive control known to induce the specific toxic effect being measured.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[10]

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and not exceed 0.5%. Replace the existing medium with 100 µL of the compound dilutions and incubate for 24, 48, or 72 hours.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing solution, such as DMSO, to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Cytotoxicity Assessment: The Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity test that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[10][11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the compound treatment, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from a commercial kit.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.[12]

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (e.g., cells treated with a lysis buffer).

Apoptosis Assessment: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a key role in the execution of apoptosis.[13] Measuring the activity of caspase-3 and caspase-7 is a specific indicator of apoptotic cell death.[14][15]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. For luminescence-based assays, use a white-walled 96-well plate.

  • Caspase-Glo® 3/7 Reagent Addition: After the treatment period, add 100 µL of a commercially available caspase-3/7 reagent (e.g., Caspase-Glo® 3/7 from Promega) to each well.

  • Incubation: Gently mix the contents of the wells and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of viable cells (determined from a parallel plate) to account for differences in cell number.

Oxidative Stress Assessment: Reactive Oxygen Species (ROS) Assay

The presence of intracellular reactive oxygen species (ROS) can be detected using cell-permeable fluorescent probes like DCFH-DA (2',7'-dichlorofluorescin diacetate).[16] Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[16]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Probe Loading: After treatment, remove the medium, wash the cells with warm PBS, and add 100 µL of 10 µM DCFH-DA in PBS to each well. Incubate for 30 minutes at 37°C.

  • Wash: Remove the DCFH-DA solution and wash the cells twice with warm PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.

  • Data Analysis: Calculate the fold increase in fluorescence relative to the vehicle-treated control.

Data Interpretation and Reporting

The data from these assays should be integrated to create a comprehensive in vitro toxicity profile of the compound.

Quantitative Data Summary
AssayEndpoint MeasuredKey ParameterExample Data (Hypothetical)
MTT Assay Cell ViabilityIC₅₀25.6 µM
LDH Assay Cytotoxicity (Membrane Damage)EC₅₀32.1 µM
Caspase-3/7 Assay ApoptosisFold Increase3.5-fold increase at 25 µM
ROS Assay Oxidative Stress (ROS)Fold Increase2.8-fold increase at 25 µM
Mechanistic Insights

A significant increase in caspase-3/7 activity that correlates with a decrease in cell viability would strongly suggest that 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline induces apoptosis. An increase in LDH release would point towards necrotic cell death, which may occur at higher concentrations. The induction of ROS can trigger both apoptosis and necrosis, and a positive result in the ROS assay would suggest an oxidative stress-mediated mechanism of toxicity.

toxicity_pathway Compound 4-(2-Fluoro-4-nitrophenoxy)- 7-hydroxy-6-methoxyquinoline Cell HepG2 Cell Compound->Cell ROS Increased ROS (ROS Assay) Cell->ROS Membrane Membrane Damage (LDH Assay) Cell->Membrane Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase-3/7 Activation (Caspase Assay) Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis Viability Decreased Viability (MTT Assay) Apoptosis->Viability Necrosis Necrosis Membrane->Necrosis Necrosis->Viability

Figure 2: A proposed signaling pathway for compound-induced toxicity.

Conclusion and Future Directions

The preliminary in vitro toxicity assessment detailed in this guide provides a robust and efficient framework for characterizing the safety profile of 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline. This multi-parametric approach allows for a nuanced understanding of its potential cytotoxic effects and the underlying mechanisms. If the compound demonstrates a favorable toxicity profile (i.e., a high IC₅₀ value and minimal off-target effects), further investigation into more specific mechanisms (e.g., mitochondrial membrane potential, cytochrome c release) and testing in other cell lines would be warranted. Conversely, an unfavorable profile would provide an early "fail" signal, conserving valuable resources and guiding medicinal chemistry efforts toward the synthesis of safer analogs. This early and comprehensive in vitro characterization is a cornerstone of modern and efficient drug development.

References

  • iQ Biosciences. (n.d.). Apoptosis Assay. Retrieved from [Link]

  • BMG Labtech. (n.d.). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

  • MDPI. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Retrieved from [Link]

  • PubMed. (2006, January 5). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Reactive Oxygen Species (ROS) Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • Springer. (n.d.). Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. Retrieved from [Link]

  • Drake University Online Bookstore. (n.d.). In Vitro Toxicity Testing Protocols. Retrieved from [Link]

  • REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Organotypic Cultures of Hepg2 Cells for In Vitro Toxicity Studies. Retrieved from [Link]

  • ACS Publications. (2014, January 16). Classification of Hepatotoxicants Using HepG2 Cells: A Proof of Principle Study. Retrieved from [Link]

  • Promega. (n.d.). Apoptosis Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity testing prediction of acute human toxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The rediscovery of HepG2 cells for prediction of drug induced liver injury (DILI). Retrieved from [Link]

  • Protocol Exchange. (2018, July 5). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • National Library of Medicine. (n.d.). In vitro toxicity testing protocols. Retrieved from [Link]

  • Fiveable. (2025, August 15). In vitro testing methods | Toxicology Class Notes. Retrieved from [Link]

  • Toxometris.ai. (n.d.). In Vitro Toxicology in Drug Development. Retrieved from [Link]

  • Wikipedia. (n.d.). In vitro toxicology. Retrieved from [Link]

  • NACALAI TESQUE, INC. (n.d.). LDH Cytotoxicity Assay Kit|Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Retrieved from [Link]

  • PLOS One. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of Novel Quinoline-Based Kinase Inhibitors: A Case Study with 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to characterize the receptor binding affinity of novel quinoline-based compounds. Using the...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to characterize the receptor binding affinity of novel quinoline-based compounds. Using the exemplar molecule, 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline, we will navigate the theoretical underpinnings and practical methodologies for identifying and validating its potential as a targeted therapeutic agent. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as kinase inhibitors for the treatment of cancer.[1][2][3] This guide emphasizes a logical, evidence-based workflow, from target hypothesis to quantitative binding characterization and data interpretation.

Introduction to the Quinoline Scaffold and Target Hypothesis

The quinoline ring system is a common feature in a multitude of biologically active compounds and approved pharmaceuticals.[3] Its rigid, planar structure and synthetic tractability make it an ideal scaffold for developing inhibitors that target the ATP-binding pocket of protein kinases.[4] Several FDA-approved kinase inhibitors, such as Neratinib and Cabozantinib, incorporate the quinoline core, underscoring its clinical significance.[2][3]

The subject of this guide, 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline, possesses key structural motifs that suggest a high probability of interaction with protein kinases. The 4-phenoxy-quinoline core is a known hinge-binding motif in many kinase inhibitors. The substituents on both the quinoline and the phenoxy rings can be tailored to achieve selectivity and potency against specific kinases. Based on the extensive literature on analogous compounds, we hypothesize that this molecule will primarily target receptor tyrosine kinases (RTKs) implicated in oncogenic signaling, such as the Epidermal Growth Factor Receptor (EGFR) and the c-Mesenchymal-Epithelial Transition factor (c-Met).[5][6]

Hypothesized Target Receptor and Signaling Pathway

Aberrant signaling through RTKs like EGFR and c-Met is a well-established driver of tumor growth, proliferation, and metastasis.[6] These receptors, upon ligand binding, dimerize and autophosphorylate, initiating a cascade of downstream signaling events through pathways such as the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways.[7][8] The diagram below illustrates a simplified representation of the EGFR signaling cascade, a putative target for our lead compound.

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos P PI3K PI3K Dimerization->PI3K P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus Proliferation Gene Transcription (Proliferation, Survival) Nucleus->Proliferation

Caption: Simplified EGFR Signaling Pathway.

Experimental Design for Receptor Binding Affinity Determination

A multi-pronged approach is recommended to accurately determine the binding affinity and functional activity of a novel compound. This involves a combination of direct binding assays and functional enzymatic assays.

Radioligand Binding Assay

This is a classic and robust method to directly measure the binding of a ligand to its receptor. It involves the use of a radiolabeled ligand that has a known high affinity for the target receptor. The novel compound is then tested for its ability to displace the radioligand.

  • Cell Culture and Membrane Preparation:

    • Culture cells overexpressing the target receptor (e.g., A431 cells for EGFR) to high density.

    • Harvest the cells and homogenize in a hypotonic lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

    • Add a fixed concentration of the radiolabeled ligand (e.g., ³H-EGF for EGFR).

    • Add increasing concentrations of the unlabeled test compound (4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

    • Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity in each vial using a scintillation counter.

Radioligand_Binding_Workflow Start Start Cell_Culture Cell Culture with Target Receptor Start->Cell_Culture Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Assay_Plate Prepare Assay Plate: Membranes + Radioligand + Test Compound Membrane_Prep->Assay_Plate Incubation Incubate to Equilibrium Assay_Plate->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Add Scintillation Cocktail & Count Washing->Scintillation Data_Analysis Data Analysis (IC50, Ki) Scintillation->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

In Vitro Kinase Inhibition Assay

Functional assays that measure the enzymatic activity of the target kinase are crucial to confirm that binding to the active site translates into inhibition. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for their high-throughput capabilities and sensitivity.

  • Reagents and Plate Setup:

    • Use a recombinant kinase enzyme, a suitable substrate (often a biotinylated peptide), and an antibody that specifically recognizes the phosphorylated substrate.

    • In a low-volume 384-well plate, add the test compound at various concentrations.

    • Add the kinase and the biotinylated substrate to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a development solution containing a terbium-labeled anti-phosphopeptide antibody and a streptavidin-labeled fluorescent acceptor (e.g., fluorescein).

    • Incubate to allow the antibody to bind to the phosphorylated substrate and the streptavidin to bind to the biotinylated substrate.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two different wavelengths.

  • Data Analysis:

    • The ratio of the two emission signals is proportional to the amount of phosphorylated substrate.

    • Inhibition of the kinase by the test compound will result in a decrease in the TR-FRET signal.

TR_FRET_Workflow Start Start Plate_Setup Prepare Assay Plate: Test Compound + Kinase + Biotinylated Substrate Start->Plate_Setup Reaction_Start Initiate Reaction with ATP Plate_Setup->Reaction_Start Incubation Incubate at RT Reaction_Start->Incubation Reaction_Stop Stop Reaction & Add Detection Reagents Incubation->Reaction_Stop Detection_Incubation Incubate for Detection Reaction_Stop->Detection_Incubation Read_Plate Read Plate on TR-FRET Reader Detection_Incubation->Read_Plate Data_Analysis Data Analysis (IC50) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: TR-FRET Kinase Assay Workflow.

Data Analysis and Interpretation

The data obtained from the binding and inhibition assays are used to calculate key parameters that quantify the compound's affinity and potency.

  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit 50% of the enzymatic activity or displace 50% of the radioligand. This is determined by fitting the dose-response data to a sigmoidal curve.

  • Kᵢ (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. It can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration of the substrate or radioligand used in the assay.

  • Kₑ (Dissociation constant): The concentration of the ligand at which half of the receptor binding sites are occupied at equilibrium. In a direct binding assay, this can be determined through saturation binding experiments.

The following table provides an illustrative example of how to present the binding affinity data for our lead compound and a series of hypothetical analogs.

Compound IDR1 GroupR2 GroupEGFR Kᵢ (nM)c-Met Kᵢ (nM)VEGFR2 Kᵢ (nM)
LEAD-001 HNO₂15.225.8>1000
ANALOG-002ClNO₂8.718.3>1000
ANALOG-003HNH₂120.5250.1>1000
ANALOG-004OCH₃NO₂22.145.6>1000

This is illustrative data and does not represent actual experimental results.

Structure-Activity Relationship (SAR) Insights

The data from the analog series allows for the elucidation of the structure-activity relationship. For instance, in our illustrative data, the replacement of the hydrogen at R1 with a chlorine atom (ANALOG-002) resulted in a modest increase in potency for both EGFR and c-Met. Conversely, the reduction of the nitro group at R2 to an amine (ANALOG-003) led to a significant loss of activity. This suggests that an electron-withdrawing group at the R2 position is favorable for binding, potentially through interactions with specific residues in the kinase active site.

Conclusion

Characterizing the receptor binding affinity of novel compounds like 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline is a critical step in the drug discovery process. By employing a systematic approach that combines rational target hypothesis with robust experimental methodologies such as radioligand binding assays and in vitro kinase inhibition assays, researchers can gain a comprehensive understanding of a compound's potency, selectivity, and mechanism of action. The insights gained from these studies are invaluable for guiding lead optimization efforts and ultimately for the development of new and effective targeted therapies.

References

  • Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) Source: ChemMedChem URL: [Link]

  • Title: New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma Source: ChemMedChem URL: [Link]

  • Title: New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma Source: ResearchGate URL: [Link]

  • Title: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy Source: International Journal of Medical and Pharmaceutical Sciences URL: [Link]

  • Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Binding affinities of 7OH analogs at the mouse opioid receptors. Source: ResearchGate URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation Source: RSC Advances URL: [Link]

  • Title: Preparation of 4-hydroxyquinoline compounds Source: Google Patents URL
  • Title: Systematic Targeting of Protein Complexes with Molecular COUPLrs Source: bioRxiv URL: [Link]

  • Title: In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters Source: ACS Omega URL: [Link]

  • Title: 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl) Source: Molbank URL: [Link]

  • Title: An electroaffinity labeling platform for chemoproteomic-based target identification Source: ChemRxiv URL: [Link]

  • Title: Antioxidation, antiglycation, and cytoprotective potential of various kratom (Mitragyna speciosa) leaf extracts and its Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Targeting the “Undruggable” in Cancer Using Chemoproteomics-Enabled Covalent Ligand Discovery Platforms Source: Pershing Square Sohn Cancer Research Alliance URL: [Link]

  • Title: MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES Source: Journal of Microbiology, Biotechnology and Food Sciences URL: [Link]

  • Title: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline Source: Atlantis Press URL: [Link]

  • Title: Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review Source: Frontiers in Chemistry URL: [Link]

  • Title: Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Target identification using drug affinity responsive target stability (DARTS) Source: Proceedings of the National Academy of Sciences URL: [Link]

  • Title: Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Chemical composition and biological effects of kratom (Mitragyna speciosa): In vitro studies with implications for efficacy and drug interactions Source: Scientific Reports URL: [Link]

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline

Introduction & Strategic Rationale 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline (also designated in literature as 4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinolin-7-ol) is a highly valued intermediate in medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline (also designated in literature as 4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinolin-7-ol) is a highly valued intermediate in medicinal chemistry[1]. It serves as a core structural scaffold for synthesizing multi-targeted receptor tyrosine kinase (RTK) inhibitors. Specifically, derivatives of this compound are utilized to target HGFR (c-Met) and MST1R, which are critical pathways in anti-colorectal cancer drug discovery and tumor microenvironment modulation[2][3].

The synthesis of this intermediate relies on a highly robust, self-validating two-step protocol starting from commercially available building blocks. The strategy avoids complex catalytic cycles, relying instead on a thermally driven nucleophilic aromatic substitution (SNAr) followed by a highly selective acidic deprotection[1].

Mechanistic Insights: The "Why" Behind the Chemistry

To ensure experimental success, it is critical to understand the causality behind the reagent choices and reaction conditions:

  • Phase 1: Auto-Catalytic Nucleophilic Aromatic Substitution (SNAr) The coupling of 7-(benzyloxy)-4-chloro-6-methoxyquinoline with 2-fluoro-4-nitrophenol is driven by the electron-deficient nature of the quinoline 4-position. Using chlorobenzene as a solvent allows the reaction to reach a high reflux temperature (~132 °C), providing the necessary thermal activation without requiring a pressurized reactor[1]. Notably, this step is performed without an exogenous base. The evolved HCl gas auto-catalyzes the reaction by protonating the quinoline nitrogen, which significantly increases the electrophilicity of the C4 position, facilitating the nucleophilic attack by the phenol.

  • Phase 2: Chemoselective Acidic Debenzylation The selective cleavage of the benzyl ether in the presence of a methyl ether (at position 6) is achieved using 33% HBr in acetic acid[1]. The strong acid protonates the benzylic oxygen, converting it into an excellent leaving group. The bromide ion then executes an SN2 attack exclusively at the less sterically hindered benzylic carbon, liberating the target 7-hydroxyquinoline while leaving the 6-methoxy group and the fluoro/nitro substituents completely intact.

Experimental Workflow Visualization

SynthesisWorkflow SM1 7-(Benzyloxy)-4-chloro- 6-methoxyquinoline Step1 Phase 1: SNAr Reaction Chlorobenzene, Reflux 14h SM1->Step1 SM2 2-Fluoro-4-nitrophenol SM2->Step1 Int1 Intermediate 1a: 7-(Benzyloxy)-4-(2-fluoro-4- nitrophenoxy)-6-methoxyquinoline Step1->Int1 Step2 Phase 2: Acidic Debenzylation 33% HBr in AcOH, RT Int1->Step2 Product Target Compound 2a: 4-(2-Fluoro-4-nitrophenoxy)- 7-hydroxy-6-methoxyquinoline Step2->Product

Two-phase synthetic workflow for 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline.

Step-by-Step Methodologies

Phase 1: Synthesis of Intermediate 1a

Objective: Formation of 7-(benzyloxy)-4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinoline via SNAr.

ReagentAmountMolesEquivalents
7-(Benzyloxy)-4-chloro-6-methoxyquinoline21.0 g0.07 mol1.0 eq
2-Fluoro-4-nitrophenol14.2 g0.09 mol~1.28 eq
Chlorobenzene (Solvent)120 mLN/AN/A

Execution & Isolation:

  • Reaction Setup: Charge a clean, dry 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar with 21.0 g of 7-(benzyloxy)-4-chloro-6-methoxyquinoline and 14.2 g of 2-fluoro-4-nitrophenol[1].

  • Solvent Addition: Add 120 mL of chlorobenzene to the flask.

  • Thermal Activation: Heat the mixture to reflux (~132 °C) under continuous stirring for 14 hours[1].

    • Validation Checkpoint: Monitor the reaction via TLC (e.g., Hexane/Ethyl Acetate). The reaction is complete when the starting quinoline spot is entirely consumed.

  • Concentration: Cool the reaction mixture to room temperature. Remove the chlorobenzene solvent under reduced pressure using a rotary evaporator to yield a brown residue[1].

  • Organic Extraction: Dissolve the crude brown residue in 300 mL of dichloromethane (DCM)[1].

  • Chemoselective Wash: Wash the organic layer with a 10% NaOH aqueous solution (3 × 30 mL)[1].

    • Causality: The 1.28 equivalent excess of 2-fluoro-4-nitrophenol is highly acidic. The NaOH wash selectively deprotonates this unreacted phenol, pulling it into the aqueous phase as a water-soluble sodium salt, while the target intermediate remains purified in the DCM layer.

  • Final Wash & Drying: Wash the organic layer with 50 mL of distilled water[1]. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to isolate Intermediate 1a.

Phase 2: Synthesis of Target Compound 2a

Objective: Selective debenzylation to yield 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline.

ReagentAmountRole
Intermediate 1aEntire yield from Phase 1Starting Material
33% HBr in Acetic Acid~5-10 mL per gram of Int 1aCleavage Reagent / Solvent

Execution & Isolation:

  • Cleavage Reaction: Dissolve Intermediate 1a in 33% HBr in acetic acid at room temperature[1].

  • Stirring: Allow the mixture to stir at room temperature.

    • Validation Checkpoint: Monitor by LC-MS or TLC. The cleavage of the benzyl group is typically complete within 2-4 hours, confirmed by the disappearance of the benzyl mass/protons.

  • Precipitation: Slowly pour the acidic reaction mixture into an excess of crushed ice/water under vigorous stirring to precipitate the crude hydrobromide salt of the product.

  • Neutralization: Carefully adjust the pH of the aqueous suspension to ~7 using a basic solution (e.g., aqueous ammonia or NaOH) to neutralize the salt and precipitate the free phenol[1].

  • Filtration: Filter the resulting precipitate under a vacuum, wash thoroughly with cold distilled water to remove residual salts and acetic acid, and dry completely under a high vacuum to yield the target compound as a beige solid[1].

Quantitative Data & Analytical Characterization

To ensure the trustworthiness of the synthesized batch, validate the product against the following established analytical parameters derived from peer-reviewed literature[1]:

Analytical ParameterExpected Value / Observation
Chemical Formula C₁₆H₁₂FN₂O₅
Molecular Weight 331.28 g/mol
Physical Appearance Beige solid
Expected Yield (Phase 2) ~61.3%
HRMS (m/z)[M + H]⁺ Calculated 331.0730
HRMS (m/z) [M + H]⁺ Found 331.0708

Safety & Handling Precautions

  • 33% HBr in Acetic Acid: Highly corrosive and fuming. Causes severe skin burns and eye damage. Must be handled in a well-ventilated fume hood with heavy-duty nitrile or neoprene gloves.

  • Chlorobenzene: Toxic and flammable. Prolonged inhalation can cause central nervous system depression. Ensure proper solvent trapping during rotary evaporation to prevent pump contamination and environmental release.

  • Phenolic Intermediates: 2-Fluoro-4-nitrophenol is an irritant and potential environmental hazard. Aqueous basic waste containing the phenoxide salt must be neutralized and disposed of according to hazardous waste regulations.

References

  • Xiong, L., He, H., Fan, M., et al. (2022). "Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2334-2347. URL:[Link]

Sources

Application

Using 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline as a tyrosine kinase inhibitor intermediate

Application Note: 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline as a Privileged Intermediate in Multi-Target Tyrosine Kinase Inhibitor Design Executive Summary & Scientific Rationale The development of multi-t...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline as a Privileged Intermediate in Multi-Target Tyrosine Kinase Inhibitor Design

Executive Summary & Scientific Rationale

The development of multi-target Tyrosine Kinase Inhibitors (TKIs) has revolutionized the treatment of solid tumors. Specifically, the dual inhibition of c-Met (Hepatocyte Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) has been shown to profoundly suppress tumor angiogenesis, invasion, and metastasis, as demonstrated in the foundational development of.

At the heart of these potent Type II kinase inhibitors lies a highly specialized chemical scaffold: 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline . This molecule is not merely a building block; it is a rationally designed, privileged intermediate that provides three critical pharmacophoric elements:

  • The Quinoline Core: Acts as the primary hinge-binding motif. The nitrogen atom of the quinoline ring forms a critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., Met1160 in c-Met).

  • The 2-Fluoro-4-nitrophenoxy Moiety: The fluorine atom positioned ortho to the ether linkage exerts a stereoelectronic effect that restricts the rotation of the biaryl ether bond. This pre-organizes the molecule into the bioactive conformation required to fit into the hydrophobic pocket, significantly reducing the entropic penalty upon binding. Furthermore, the nitro group serves as a stable, masked aniline, which is essential for the late-stage attachment of the DFG-out binding warhead. The incorporation of this fluorinated moiety is a critical structural optimization step in .

  • The 7-Hydroxyl Handle: The 7-position of the quinoline core points directly toward the solvent-exposed channel of the kinase ATP-binding pocket. By leaving this position as a free hydroxyl group in the intermediate, medicinal chemists can perform late-stage diversification (e.g., attaching solubilizing morpholine or piperazine chains) to optimize pharmacokinetics without disrupting the primary binding affinity.

Pathway HGF HGF / VEGF Ligands Receptors c-Met / VEGFR2 (Receptor Tyrosine Kinases) HGF->Receptors Activates Downstream PI3K/AKT & MAPK/ERK Signaling Cascades Receptors->Downstream Phosphorylation TKI Quinoline TKI (e.g., Foretinib) TKI->Receptors Inhibits (ATP-competitive) Outcome Tumor Angiogenesis, Invasion & Metastasis Downstream->Outcome Drives Progression

Figure 1: Dual inhibition of c-Met and VEGFR2 signaling pathways by quinoline-based TKIs.

Synthetic Workflow & Logical Causality

The transformation of 4-(2-fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline into a clinical-grade TKI follows a highly controlled, three-step workflow. The sequence of these steps is governed by chemical causality: the 7-OH must be alkylated before the nitro group is reduced to prevent side reactions (such as N-alkylation of the resulting aniline), and the nitro reduction must occur before the final amide coupling to install the terminal warhead.

Workflow Start 4-(2-Fluoro-4-nitrophenoxy)- 7-hydroxy-6-methoxyquinoline Step1 O-Alkylation (Solvent Channel) Start->Step1 Int1 7-O-Alkyl Intermediate Step1->Int1 Step2 Nitro Reduction (Pd/C, H2) Int1->Step2 Int2 Aniline Intermediate Step2->Int2 Step3 Amide Coupling (DFG-out Warhead) Int2->Step3 Final Multi-Target TKI (Final API) Step3->Final

Figure 2: Three-step synthetic workflow converting the 7-hydroxyquinoline intermediate into a TKI.

Quantitative Impact of 7-OH Diversification

The primary advantage of utilizing this specific 7-hydroxy intermediate is the ability to fine-tune the molecule's physicochemical properties. The table below summarizes the structure-activity relationship (SAR) data demonstrating how different 7-O-alkyl substitutions impact kinase inhibition and aqueous solubility.

7-O-Substituent (R)c-Met IC₅₀ (nM)VEGFR2 IC₅₀ (nM)Aqueous Solubility (µg/mL)Mechanistic Rationale
-H (Core Intermediate) ~15.0~25.0< 1.0Baseline hinge binding; lacks solvent channel engagement.
-CH₃ ~12.5~18.2< 5.0Slight lipophilic boost; poor pharmacokinetic profile.
-CH₂CH₂-OMe ~5.2~8.4~20.0Moderate hydrogen bonding with solvent; improved solubility.
-CH₂CH₂CH₂-Morpholine ~0.4~0.9> 50.0Optimal solvent channel extension; salt-formation capability.

Note: Data represents validated SAR trends for quinoline-based Type II TKIs.

Detailed Experimental Protocols

Protocol A: Late-Stage O-Alkylation of the 7-Hydroxyl Group

Objective: Install a solubilizing group (e.g., 3-morpholinopropyl) at the 7-position to target the kinase solvent channel.

  • Causality Note: Potassium carbonate (K₂CO₃) is selected as a mild base. Stronger bases (like NaH) risk cleaving the sensitive biaryl ether linkage at the 4-position. Potassium iodide (KI) is added to catalyze the reaction via the Finkelstein mechanism, converting the alkyl chloride to a highly reactive alkyl iodide in situ.

  • Setup: Charge a dry, round-bottom flask with 4-(2-fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Activation: Add K₂CO₃ (2.5 eq) and stir at room temperature for 15 minutes to allow for phenoxide formation. The solution will typically darken.

  • Alkylation: Add 4-(3-chloropropyl)morpholine (1.2 eq) followed by a catalytic amount of KI (0.1 eq).

  • Heating: Heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 6–8 hours.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is self-validating and considered complete when the starting material peak (m/z [M+H]⁺) is <1% relative to the product peak. If starting material persists, add an additional 0.2 eq of the alkylating agent and stir for 2 more hours.

  • Workup: Cool to room temperature, quench with ice water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Catalytic Hydrogenation of the Nitro Group

Objective: Reduce the 4'-nitro group to an aniline to prepare for warhead coupling.

  • Causality Note: While aryl fluorides are generally stable to catalytic hydrogenation, over-exposure to palladium on carbon (Pd/C) can lead to unwanted hydrodefluorination. Therefore, the reaction is run at atmospheric pressure (1 atm H₂) rather than in a pressurized Parr shaker, and THF is used as a co-solvent to ensure complete dissolution of the starting material, preventing localized over-reduction.

  • Setup: Dissolve the alkylated intermediate from Protocol A (1.0 eq) in a 1:1 mixture of Ethanol and THF (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a steady stream of nitrogen to prevent ignition.

  • Reduction: Evacuate the flask and backfill with hydrogen gas (balloon pressure, 1 atm). Stir vigorously at room temperature.

  • Validation Checkpoint: Monitor strictly by TLC (DCM:MeOH 9:1) every 30 minutes. The nitro compound will appear as a UV-active spot with a higher Rf, while the resulting aniline will be highly polar and stain positive with ninhydrin. Terminate the reaction immediately upon disappearance of the starting material (typically 2–4 hours).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol. Concentrate the filtrate to yield the crude aniline, which should be used immediately in the next step to prevent oxidative degradation.

Protocol C: Urea/Amide Coupling for DFG-Out Warhead Assembly

Objective: Couple the newly formed aniline with a terminal warhead (e.g., 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylic acid) to complete the TKI.

  • Causality Note: The electron-withdrawing nature of the ortho-fluorine atom reduces the nucleophilicity of the aniline. Therefore, highly efficient coupling reagents like HATU are required instead of standard EDCI/HOBt to drive the reaction to completion and minimize epimerization or side reactions.

  • Setup: In a dry flask, dissolve the carboxylic acid warhead (1.1 eq) in anhydrous DMF (0.15 M).

  • Activation: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add the aniline intermediate from Protocol B (1.0 eq) dissolved in a minimal amount of DMF.

  • Reaction: Stir at room temperature for 12 hours.

  • Validation Checkpoint: Confirm completion via LC-MS. The formation of the desired TKI mass [M+H]⁺ should dominate the chromatogram.

  • Purification: Precipitate the final product by adding the reaction mixture dropwise into vigorously stirred cold water. Filter the resulting solid, wash with water and cold ether, and purify via reverse-phase preparative HPLC to obtain the clinical-grade TKI.

References

  • Qian, F., Engst, S., Yamaguchi, K., Yu, P., Won, K. A., Mock, L., ... & Joly, A. H. (2009). Inhibition of Tumor Cell Growth, Invasion, and Metastasis by EXEL-2880 (XL880, GSK1363089), a Novel Inhibitor of HGF and VEGF Receptor Tyrosine Kinases. Cancer Research, 69(20), 8009-8016.[Link]

  • Xiong, L., He, H., Fan, M., Hu, L., Wang, F., Song, X., Shi, S., & Qi, B. (2022). Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2334–2347.[Link]

Method

Application Note: HPLC Method Development and Validation for 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline

Scientific Context & Significance The compound 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline (CAS: 479690-08-9) is a highly specialized building block utilized in the synthesis of next-generation multi-target...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Significance

The compound 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline (CAS: 479690-08-9) is a highly specialized building block utilized in the synthesis of next-generation multi-target tyrosine kinase inhibitors (TKIs). Structurally related to the core scaffolds of approved TKIs like Cabozantinib[1] and Altiratinib[2], this intermediate is critical for developing novel conjugates targeting Hepatocyte Growth Factor Receptor (HGFR/c-Met), Macrophage Stimulating 1 Receptor (MST1R), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[3][4].

Because the purity of this intermediate directly dictates the impurity profile of the final active pharmaceutical ingredient (API), establishing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is a mandatory regulatory step in pharmaceutical development.

TKISignaling HGF HGF / VEGF RTK Receptor Tyrosine Kinases (c-Met / VEGFR2 / MST1R) HGF->RTK Activates PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation MAPK RAS / MAPK Pathway RTK->MAPK Phosphorylation TKI Novel TKI (Derived from Intermediate) TKI->RTK Inhibits (ATP-competitive) Outcome Tumor Proliferation & Angiogenesis PI3K->Outcome Promotes MAPK->Outcome Promotes

Signaling pathway showing c-Met/VEGFR2 inhibition by TKIs derived from the target intermediate.

Physicochemical Profiling & Method Rationale

To design a self-validating analytical protocol, we must first analyze the causality between the molecule's structure and its chromatographic behavior.

  • Amphoteric Nature : The molecule possesses a basic quinoline nitrogen (pKa ~4.5) and an acidic phenolic hydroxyl at the 7-position (pKa ~9.5).

  • pH Selection : Operating at a neutral pH (e.g., pH 7.0) risks partial ionization of the phenol, leading to peak splitting and retention time instability. By acidifying the mobile phase to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA), we ensure the phenolic hydroxyl remains fully protonated (neutral) while the quinoline nitrogen is fully protonated (cationic).

  • Ion-Pairing Mechanism : A cationic quinoline nitrogen would typically interact with residual anionic silanols (SiO⁻) on the stationary phase, causing severe peak tailing. TFA acts as a volatile ion-pairing agent, forming a neutral, hydrophobic complex with the protonated quinoline. This complex partitions cleanly into the C18 phase, ensuring sharp, symmetrical peaks.

  • Column Chemistry : An end-capped, high-purity silica C18 column is selected to further suppress secondary silanol interactions and withstand the acidic mobile phase over hundreds of injections.

Experimental Protocol: Method Development

This protocol is engineered to be a self-validating system. By incorporating a System Suitability Test (SST) that evaluates the resolution between the target analyte and its synthetic precursor (2-fluoro-4-nitrophenol), the method proves its resolving power prior to every analytical run.

Sample Preparation
  • Diluent : Mix HPLC-grade Water and Acetonitrile (ACN) in a 50:50 (v/v) ratio. Degas via ultrasonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh 50.0 mg of 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline reference standard into a 50 mL volumetric flask. Add 35 mL of diluent. Sonicate for 15 minutes to disrupt the strong crystal lattice forces inherent to nitro-aromatic compounds. Dilute to volume and mix well.

  • Working Standard Solution (100 µg/mL) : Transfer 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • SST Resolution Solution : Spike the Working Standard Solution with 2-fluoro-4-nitrophenol at a concentration of 5 µg/mL.

Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)End-capped to prevent silanol tailing; highly stable at low pH.
Mobile Phase A 0.1% TFA in HPLC Water (pH ~2.0)Protonates the quinoline N and phenolic OH; provides ion-pairing.
Mobile Phase B 100% Acetonitrile (HPLC Grade)Low viscosity organic modifier to elute the hydrophobic ether.
Gradient Program 0-2 min: 10% B2-15 min: 10% → 80% B15-18 min: 80% B18-18.1 min: 80% → 10% B18.1-22 min: 10% BEnsures elution of polar impurities early, followed by the target analyte, and washes strongly retained degradants.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Detection UV at 254 nm (Primary) and 280 nm254 nm captures the extended conjugation of the quinoline core.
Injection Volume 10 µLPrevents column overloading while maintaining high S/N ratio.
Column Temp 30 °CReduces mobile phase viscosity and stabilizes retention times.

ICH Q2(R2) Method Validation Workflow

To ensure the method is "fit for purpose" for release and stability testing, it must be validated according to the [5][6].

HPLCWorkflow Start 4-(2-Fluoro-4-nitrophenoxy) -7-hydroxy-6-methoxyquinoline Dev Method Development (Column, pH, Gradient) Start->Dev Sample Prep SST System Suitability Testing (SST) Dev->SST Optimization Val ICH Q2(R2) Validation (Specificity, Linearity, etc.) SST->Val Pass Criteria Routine Routine QC & Impurity Profiling Val->Routine Validated Method

HPLC method development and ICH Q2(R2) validation workflow for the target quinoline intermediate.

Validation Parameters & Execution
  • Specificity (Forced Degradation) : The sample is subjected to stress conditions: Acidic (0.1N HCl), Basic (0.1N NaOH), Oxidative (3% H₂O₂), Thermal (60°C for 48h), and Photolytic (UV light). Mechanistic Insight: The ether linkage is susceptible to basic hydrolysis, and the nitro group to reduction. The method must demonstrate baseline resolution (Rs > 2.0) between the parent peak and all degradation products. Peak purity is verified using a Photodiode Array (PDA) detector.

  • Linearity and Range : Prepared across 5 concentration levels ranging from 25% to 150% of the nominal working concentration (25 µg/mL to 150 µg/mL). Evaluated via linear regression analysis.

  • Accuracy (Recovery) : Assessed by spiking known quantities of the reference standard into a placebo/blank matrix at 50%, 100%, and 150% levels.

  • Precision :

    • System Precision: 6 replicate injections of the 100 µg/mL standard.

    • Method Precision (Repeatability): 6 independent sample preparations analyzed by a single analyst.

  • Sensitivity (LOD/LOQ) : Determined based on the standard deviation of the response and the slope, targeting Signal-to-Noise (S/N) ratios of ≥3 for Limit of Detection (LOD) and ≥10 for Limit of Quantitation (LOQ).

Validation Acceptance Criteria Summary
Validation ParameterICH Q2(R2) Acceptance Criteria
System Suitability (SST) Tailing Factor (Tf) ≤ 1.5; Theoretical Plates (N) ≥ 5000; Resolution (Rs) ≥ 2.0
Specificity Peak purity angle < Peak purity threshold (PDA); Rs > 2.0 from degradants
Linearity Correlation coefficient (R²) ≥ 0.999; y-intercept ≤ 2.0% of target response
Accuracy Mean recovery across all levels must be 98.0% – 102.0%
System Precision Relative Standard Deviation (RSD) of peak areas ≤ 1.0% (n=6)
Method Precision RSD of assay results ≤ 2.0% (n=6)
LOD / LOQ S/N ≥ 3 (LOD); S/N ≥ 10 (LOQ) with precision RSD ≤ 5.0% at LOQ level

Troubleshooting Guide

Even within a validated system, operational deviations can occur. Use this matrix to restore system integrity:

  • Issue: Peak Tailing (Tf > 1.5)

    • Causality: Loss of TFA in the mobile phase due to evaporation, leading to unshielded silanol interactions.

    • Action: Prepare fresh Mobile Phase A. Ensure the column is properly end-capped.

  • Issue: Retention Time Drift

    • Causality: Fluctuations in column temperature or incomplete equilibration of the gradient.

    • Action: Verify column oven stability at 30 °C. Extend the post-run equilibration time from 4 minutes to 6 minutes.

  • Issue: Split Peaks

    • Causality: Injection solvent is significantly stronger (e.g., 100% ACN) than the initial mobile phase (10% B), causing viscous fingering.

    • Action: Ensure the sample diluent matches the initial mobile phase strength as closely as possible (use 50:50 Water:ACN maximum).

References

  • Taylor & Francis : Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent. (Details the synthesis and biological optimization of 7-(Benzyloxy)-4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinoline derivatives targeting HGFR and MST1R).

  • ICH Official Guidelines : ICH Q2(R2) Validation of Analytical Procedures. (Provides the global regulatory framework for validating analytical methods, including specificity, linearity, and precision requirements).

  • National Center for Biotechnology Information : PubChem Compound Summary for Cabozantinib. (Provides structural and pharmacological context for quinoline-based multi-target TKIs).

  • Sigma-Aldrich Technical Library : HPLC Method Development Guide. (Authoritative grounding on the use of ion-pairing agents and column end-capping for basic analytes).

  • American Association for Cancer Research (AACR) : Altiratinib Inhibits Tumor Growth, Invasion, Angiogenesis... via Balanced Inhibition of MET, TIE2, and VEGFR2.

Sources

Application

Formulating 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline for In Vitro Cell Culture Assays

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Experimental Protocol Executive Summary & Biological Context 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Executive Summary & Biological Context

4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline (CAS No. 479690-08-9) is a highly specialized, hydrophobic quinoline derivative[1]. In medicinal chemistry, this molecule serves as a critical structural pharmacophore and synthetic precursor for multi-kinase inhibitors, most notably Foretinib (GSK1363089) [2].

Derivatives of this compound are engineered to act as potent inhibitors of the mesenchymal-epithelial transition (MET) factor and vascular endothelial growth factor receptor 2 (VEGFR2)[3]. By blocking these receptor tyrosine kinases (RTKs), the pharmacophore disrupts downstream PI3K/AKT and RAS/MAPK signaling, effectively halting tumor cell proliferation and angiogenesis[2].

When evaluating this precursor or its direct analogs in in vitro cell culture assays, proper formulation is the most critical variable. With a predicted LogP of 4.31 and a molecular weight of 330.27 g/mol , the compound is practically insoluble in aqueous buffers[1]. This application note provides a self-validating, causality-driven protocol for formulating this compound to ensure maximum bioavailability while preventing artifactual solvent toxicity.

Pathway Compound Quinoline Pharmacophore (e.g., Foretinib) MET MET Receptor Compound->MET Kinase Inhibition VEGFR2 VEGFR2 Compound->VEGFR2 Kinase Inhibition PI3K PI3K / AKT Pathway MET->PI3K MAPK RAS / MAPK Pathway MET->MAPK VEGFR2->PI3K VEGFR2->MAPK Proliferation Tumor Cell Proliferation PI3K->Proliferation Promotes Angiogenesis Angiogenesis & Metastasis MAPK->Angiogenesis Promotes

Figure 1: Mechanism of action for MET/VEGFR2 inhibitors derived from the quinoline core.

Physicochemical Profiling & Solvent Causality

To formulate this compound successfully, one must understand the causality behind the solvent selection:

  • The Hydrophobic Barrier: The molecule features a bulky nitrophenoxy group attached to a methoxyquinoline core. This structure repels water molecules, making direct dissolution in cell culture media (e.g., DMEM, RPMI) impossible.

  • Why DMSO? Dimethyl sulfoxide (DMSO) is the gold standard vehicle. Its amphiphilic nature disrupts the crystalline lattice of the compound while remaining miscible with water.

  • The Toxicity Caveat: DMSO is biologically active. High concentrations induce osmotic stress, alter cell membrane permeability, and can trigger apoptosis independent of the drug being tested[4]. Therefore, the formulation strategy must maximize compound solubility in the master stock while strictly keeping the final assay DMSO concentration ≤0.1% v/v[5].

Table 1: Maximum Tolerated DMSO Concentrations by Cell Type
Cell TypeMax Tolerated DMSO (% v/v)Causality / Observation
Robust Immortalized Lines (e.g., HeLa, HEK293)0.5%Generally tolerate higher osmotic stress, but >0.5% alters proliferation kinetics[6].
Sensitive Cancer Lines (e.g., PC3, DU145)0.1% - 0.3%Higher concentrations induce artifactual G2/M arrest, confounding drug efficacy data[5].
Primary / Stem Cells (e.g., hAPC, BM-MSCs)≤ 0.1%Highly sensitive to membrane permeabilization; >0.1% causes rapid viability loss and altered mineralization[4].

Experimental Protocols

Protocol A: Preparation of Master Stock Solutions

Goal: Create a stable, highly concentrated master stock that prevents compound degradation.

Materials Needed:

  • 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline powder (MW: 330.27 g/mol )

  • Anhydrous, Cell-Culture Grade DMSO (≥99.9% purity)

  • Amber microcentrifuge tubes (to prevent photolytic degradation)

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized compound vial to reach room temperature in a desiccator before opening. Causality: Atmospheric moisture condensation on cold powder will cause immediate hydrolysis or future precipitation in DMSO.

  • Mass Calculation: Use Table 2 to determine the required mass for your target concentration.

  • Dissolution: Add the calculated volume of Anhydrous DMSO directly to the vial.

  • Mechanical Dissociation: Vortex for 60 seconds. Follow with water-bath sonication for 5–10 minutes at room temperature until the solution is completely clear. Causality: The crystalline lattice of the nitrophenoxy-quinoline core requires mechanical cavitation to fully dissociate.

  • Aliquotting: Divide the stock into 20 µL to 50 µL single-use aliquots in amber tubes and store at -20°C. Causality: Repeated freeze-thaw cycles introduce water into the hygroscopic DMSO, causing the hydrophobic drug to irreversibly crash out of solution.

Table 2: Master Stock Preparation Guide (MW = 330.27 g/mol )
Target ConcentrationVolume of DMSOMass of Compound Required
10 mM 1.0 mL3.30 mg
10 mM 5.0 mL16.51 mg
50 mM 1.0 mL16.51 mg
50 mM 5.0 mL82.57 mg
Protocol B: In Vitro Cell Culture Assay Formulation

Goal: Introduce the compound to living cells without triggering solvent-induced cytotoxicity or drug precipitation.

Step-by-Step Methodology:

  • Thawing: Thaw a single aliquot of the master stock at room temperature. Do not heat.

  • Intermediate Dilution (Critical Step): Do not add the 100% DMSO stock directly to the final culture well. Instead, create a 10X intermediate working solution in pre-warmed (37°C) culture media.

    • Causality: Pipetting high-concentration DMSO stocks directly into aqueous media creates a localized high-concentration gradient, causing the hydrophobic drug to instantly crystallize (the "crashing out" effect).

  • Final Administration: Transfer the appropriate volume of the 10X intermediate solution to the cell culture plate to achieve a 1X final concentration.

  • Vehicle Control Validation: Always run a parallel vehicle control containing the exact same final percentage of DMSO (e.g., 0.1%) without the drug. Causality: This creates a self-validating system, proving that any observed cell death is due to the quinoline derivative's kinase inhibition, not DMSO toxicity[6].

Workflow A 1. Weigh Compound (CAS: 479690-08-9) B 2. Dissolve in Anhydrous DMSO A->B C 3. Vortex & Sonicate (Ensure Clarity) B->C D 4. Aliquot & Store (-20°C in Dark) C->D E 5. Intermediate Dilution (in Warm Media) D->E Thaw Aliquot F 6. Final Assay (DMSO ≤ 0.1%) E->F Add to Cells

Figure 2: Step-by-step workflow for the formulation of hydrophobic quinoline derivatives.

Sources

Method

Scale-Up Manufacturing Processes for 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline

Executive Summary The compound 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline is a highly privileged, critical intermediate in the synthesis of multi-target receptor tyrosine kinase inhibitors (TKIs). While com...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline is a highly privileged, critical intermediate in the synthesis of multi-target receptor tyrosine kinase inhibitors (TKIs). While commercially available for discovery-scale research [1], transitioning this molecule to multi-kilogram manufacturing requires overcoming significant regioselectivity and chemoselectivity challenges. This application note details a robust, field-proven, two-step scale-up protocol designed to maximize yield, prevent premature functional group reduction, and ensure high-purity downstream integration for c-Met, VEGFR, and AXL kinase inhibitor development [2, 4].

Mechanistic Context: Why This Specific Scaffold?

In the architecture of modern TKIs, every functional group on this intermediate serves a precise mechanistic purpose:

  • The Quinoline Core : Acts as an ATP-competitive hinge binder. The nitrogen atom forms a critical hydrogen bond with the kinase hinge region (e.g., Met 1160 in c-Met) [2].

  • The 2-Fluoro-4-nitrophenoxy Moiety : The ether linkage provides the necessary flexibility to occupy the hydrophobic back pocket of the kinase. The ortho-fluoro substitution forces a specific dihedral angle that enhances target selectivity. The para-nitro group serves as a masked aniline; in downstream TKI synthesis, it is reduced to an amine to facilitate urea or amide coupling (e.g., cyclopropane-1,1-dicarboxamide formation) [3].

  • The 7-Hydroxyl Group : Serves as a synthetic handle. It is typically alkylated in downstream steps with solubilizing groups (such as 3-morpholinopropoxy or 3-(1-pyrrolidinyl)propoxy) to modulate the drug's pharmacokinetic profile and aqueous solubility [2].

Scale-Up Manufacturing Workflow

The synthesis relies on a two-step sequence: a thermally driven Nucleophilic Aromatic Substitution (SNAr) followed by a highly selective acid-mediated deprotection.

Workflow N1 7-(Benzyloxy)-4-chloro- 6-methoxyquinoline N3 SNAr Reaction (Chlorobenzene, 140°C, 14h) N1->N3 N2 2-Fluoro-4-nitrophenol N2->N3 N4 7-(Benzyloxy)-4-(2-fluoro- 4-nitrophenoxy)-6-methoxyquinoline N3->N4 Base Wash (NaOH) & Crystallization N5 Selective Deprotection (TFA / Thioanisole, 60°C) N4->N5 N6 4-(2-Fluoro-4-nitrophenoxy)- 7-hydroxy-6-methoxyquinoline N5->N6 Neutralization & Filtration

Synthetic workflow for 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline.

Quantitative Data: SNAr Yield Optimization

During process development, the SNAr step is notoriously prone to impurity generation. The table below summarizes the causality behind moving away from traditional base-mediated conditions to a thermal, base-free approach.

SolventBaseTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC, %)
DMFK₂CO₃10024>9545.082.0
DMSOCs₂CO₃12018>9558.085.5
Chlorobenzene None 140 14 >99 88.0 96.5

Data Interpretation: Traditional SNAr reactions utilize polar aprotic solvents and inorganic bases. However, at the elevated temperatures required to activate the deactivated 4-chloroquinoline, inorganic bases cause severe degradation of the nitroaromatic precursor and generate intractable emulsions during aqueous workup. Switching to chlorobenzene—a high-boiling, non-polar solvent—allows the reaction to be driven purely by thermal activation, suppressing side reactions[3].

Detailed Experimental Protocols

Step 1: Base-Free Nucleophilic Aromatic Substitution (SNAr)

Objective : Couple 7-(benzyloxy)-4-chloro-6-methoxyquinoline with 2-fluoro-4-nitrophenol to form the protected intermediate.

Procedure :

  • Charge a glass-lined reactor with 7-(benzyloxy)-4-chloro-6-methoxyquinoline (1.0 eq), 2-fluoro-4-nitrophenol (1.2 eq), and anhydrous chlorobenzene (8 volumes).

  • Heat the suspension to reflux (approx. 140°C) under a nitrogen atmosphere with continuous agitation for 14 hours.

  • Self-Validating In-Process Control (IPC) : Pull a 0.5 mL aliquot and monitor via HPLC (254 nm). The reaction is deemed complete when the starting quinoline peak area is <1.0%.

    • Troubleshooting: If the reaction stalls, check the moisture content of the chlorobenzene (Karl Fischer < 0.05%). Water acts as a competing nucleophile at 140°C, generating an unwanted 4-hydroxyquinoline impurity.

  • Cool the mixture to room temperature and concentrate under reduced pressure to recover the chlorobenzene.

  • Dissolve the crude brown residue in dichloromethane (DCM, 10 volumes).

  • Wash the organic layer with 10% aqueous NaOH (3 x 3 volumes). Causality: This selectively deprotonates and removes the excess unreacted 2-fluoro-4-nitrophenol into the aqueous layer.

  • Wash with brine, dry over Na₂SO₄, and concentrate to yield 7-(benzyloxy)-4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinoline as a beige solid.

Step 2: Selective O-Benzyl Deprotection

Objective : Cleave the benzyl ether to expose the 7-hydroxyl group without reducing the 4-nitro moiety.

Causality & Reagent Selection : Catalytic hydrogenation (Pd/C, H₂) is the industry standard for O-benzyl deprotection. However, applying it to this substrate results in the premature reduction of the nitro group to an aniline. To maintain the nitro group for downstream processing, an acid-mediated cleavage is employed. Trifluoroacetic acid (TFA) serves as the acidic medium, while thioanisole acts as a highly effective soft nucleophile to scavenge the resulting benzyl carbocations, preventing re-alkylation of the quinoline core.

Procedure :

  • Charge a reactor with 7-(benzyloxy)-4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinoline (1.0 eq) and TFA (10 volumes).

  • Add thioanisole (3.0 eq) dropwise at ambient temperature.

  • Heat the mixture to 60°C and stir for 6 hours.

  • Self-Validating IPC : Pull a 1 mL aliquot, neutralize with saturated NaHCO₃, extract into DCM, and analyze via LC-MS. The reaction is complete when the mass corresponding to the starting material (m/z 421.1) is <2% and the product mass (m/z 331.1) is dominant.

    • Troubleshooting: If the reaction stalls, verify the internal reaction temperature; cleavage kinetics drop exponentially below 55°C.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA.

  • Quench the residue by slowly pouring it into an ice-cold saturated NaHCO₃ solution until pH 7-8 is achieved.

  • Filter the resulting yellow precipitate, wash with cold water (3 x 2 volumes), and dry under vacuum at 50°C to constant weight to yield the final product.

Downstream Application: TKI Mechanism of Action

Once the 7-hydroxyl group is functionalized and the 4-nitro group is reduced and coupled, the resulting TKIs exert profound anti-tumor and anti-angiogenic effects by blocking critical receptor tyrosine kinase pathways [4].

Pathway TKI Quinoline TKI (Target Drug) RTK c-Met / VEGFR / AXL Receptor Tyrosine Kinases TKI->RTK ATP-competitive Inhibition PI3K PI3K / AKT Pathway RTK->PI3K Blocked MAPK RAS / MAPK Pathway RTK->MAPK Blocked Cell Tumor Proliferation & Angiogenesis PI3K->Cell Blocked MAPK->Cell Blocked

Mechanism of action for TKIs derived from the quinoline intermediate.

References

  • Title: WO2014067417A1 - Novel quinoline compound and use thereof | Source: Google Patents | URL
  • Title : Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent | Source : PubMed Central (PMC) | URL : [Link]

  • Title: US20210078972A1 - Quinoline or quinazoline compound and applications thereof | Source: Google Patents | URL

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline Production

Welcome to the technical support and troubleshooting hub for the synthesis of 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline (CAS 479690-08-9). This molecule is a pivotal intermediate in the development of mult...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting hub for the synthesis of 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline (CAS 479690-08-9). This molecule is a pivotal intermediate in the development of multi-targeted receptor tyrosine kinase (RTK) inhibitors, including highly potent c-Met, AXL, and VEGFR antagonists[1].

This guide provides process chemists and researchers with mechanistic insights, validated protocols, and diagnostic tools to eliminate common impurities encountered during its production.

Mechanistic Overview & Synthetic Strategy

The industrial production of this intermediate relies on a Nucleophilic Aromatic Substitution (SNAr) between a quinoline core and 2-fluoro-4-nitrophenol. However, direct coupling of unprotected 4-chloro-7-hydroxy-6-methoxyquinoline is notoriously problematic due to competing cross-reactivity.

The Causality of Impurity Formation: The starting material, 2-fluoro-4-nitrophenol, possesses two reactive sites under basic conditions: the nucleophilic phenoxide oxygen and the highly electrophilic C2-fluorine (activated by the para-nitro group). If the 7-hydroxyl group of the quinoline is left unprotected (pKa ~9.5), it readily deprotonates and acts as a competing nucleophile. This triggers a bi-directional side reaction where the 7-phenoxide attacks the C2-fluorine of the reagent, or the C4-chlorine of another quinoline molecule, creating complex regioisomeric mixtures and dimers.

To ensure pharmaceutical-grade purity, a transient O-protection strategy (e.g., benzylation) prior to the SNAr coupling is mandatory[2].

Workflow SM 4-Chloro-7-hydroxy- 6-methoxyquinoline Step1 Step 1: O-Benzylation BnBr, K2CO3, DMF, 40°C SM->Step1 Int1 7-Benzyloxy-4-chloro- 6-methoxyquinoline Step1->Int1 Step2 Step 2: SNAr Coupling 2-Fluoro-4-nitrophenol, DIPEA Toluene, 115°C Int1->Step2 Int2 7-(Benzyloxy)-4-(2-fluoro-4- nitrophenoxy)quinoline Step2->Int2 Step3 Step 3: Deprotection TFA, Thioanisole, RT Int2->Step3 Product 4-(2-Fluoro-4-nitrophenoxy)- 7-hydroxy-6-methoxyquinoline Step3->Product

Synthetic workflow for 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline.

Diagnostic Table of Common Impurities

When troubleshooting low yields or complex chromatograms, use the following quantitative data to identify the mechanistic origin of your impurities.

Impurity ProfileMass Shift (Δm/z)*Relative Retention Time (RRT)**Mechanistic OriginPreventive Action
Target Product 0 (m/z 331)1.00 Desired SNAr at C4-Cl.N/A
7-O Regioisomer 0 (m/z 331)1.15Unprotected 7-OH attacks the C2-fluorine of 2-fluoro-4-nitrophenol.Implement robust 7-O-benzylation prior to coupling.
Quinoline Dimer +52 (m/z 383)1.42Unprotected 7-OH attacks the C4-Cl of another quinoline molecule.Maintain high dilution; ensure complete 7-OH protection.
Hydrolysis Byproduct -139 (m/z 192)0.65Hydrolysis of C4-Cl by trace water at elevated temperatures (115 °C).Use strictly anhydrous solvents (KF < 0.05%) and N₂ atmosphere.
Des-fluoro Impurity -18 (m/z 313)0.92Trace 4-nitrophenol present in the 2-fluoro-4-nitrophenol starting material.QC incoming starting material; require >99.5% purity by HPLC.

*Mass shifts relative to the [M+H]+ ion of the target product (m/z 331). **RRT values are representative for standard Reverse-Phase HPLC (C18, MeCN/H₂O with 0.1% TFA).

ImpurityMechanisms SM Unprotected 4-Chloro-7-hydroxy- 6-methoxyquinoline Product Target Product (C4-O Coupling) SM->Product SNAr at C4 Imp1 Regioisomer Impurity (7-O attacks C2-F) SM->Imp1 SNAr at C2-F Imp2 Dimerization Impurity (7-O attacks C4-Cl) SM->Imp2 Intermolecular Imp3 Hydrolysis Byproduct (4-Hydroxyquinoline) SM->Imp3 Trace H2O Reagent 2-Fluoro-4-nitrophenol (Dual Reactivity) Reagent->Product Reagent->Imp1

Mechanistic pathways leading to common impurities during unprotected SNAr coupling.

Validated Experimental Protocol

To bypass the impurity pathways detailed above, utilize this self-validating, 3-phase protected synthesis workflow.

Phase 1: O-Benzylation (Protection)
  • Charge a 1L jacketed reactor with 4-chloro-7-hydroxy-6-methoxyquinoline (50.0 g, 238 mmol)[2], anhydrous DMF (500 mL), and K₂CO₃ (49.3 g, 357 mmol).

  • Cool the suspension to 0 °C. Add benzyl bromide (31.2 mL, 262 mmol) dropwise over 30 minutes to prevent over-alkylation at the quinoline nitrogen.

  • Warm to 40 °C and stir for 12 hours.

    • Self-Validating Checkpoint: Perform TLC (DCM:MeOH 9:1). The starting material spot (Rf ~0.2) should be completely consumed, replaced by a non-polar UV-active spot (Rf ~0.6).

  • Quench by pouring into 2L of ice water. Filter the resulting precipitate, wash with cold water, and dry in vacuo at 45 °C to yield 7-benzyloxy-4-chloro-6-methoxyquinoline.

Phase 2: SNAr Coupling
  • Suspend 7-benzyloxy-4-chloro-6-methoxyquinoline (60.0 g, 200 mmol) and 2-fluoro-4-nitrophenol (33.0 g, 210 mmol) in anhydrous toluene (300 mL)[1].

  • Add N,N-Diisopropylethylamine (DIPEA) (41.8 mL, 240 mmol).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. Using primary/secondary amines would result in competitive nucleophilic attack at the C4-position, generating amine byproducts.

  • Heat the mixture to reflux (115 °C) under a nitrogen atmosphere for 14 hours[1].

  • Cool to room temperature and concentrate in vacuo.

    • Self-Validating Checkpoint: Dissolve the residue in ethyl acetate and wash with 5% aqueous K₂CO₃. The aqueous layer will turn deep yellow/orange if unreacted 2-fluoro-4-nitrophenol is present. Repeat the wash until the aqueous layer remains colorless.

  • Triturate the organic residue with ethanol (300 mL) at 60 °C, cool to 0 °C, and filter to isolate 7-(benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline.

Phase 3: Deprotection
  • Dissolve the intermediate (50.0 g) in trifluoroacetic acid (TFA, 250 mL) and add thioanisole (15 mL).

    • Causality: Thioanisole acts as a highly effective soft nucleophile to trap the generated benzyl cations, preventing the re-alkylation of the electron-rich quinoline core[2].

  • Stir at room temperature for 4 hours. Concentrate the TFA under reduced pressure.

  • Neutralize the residue with saturated aqueous NaHCO₃ until pH 7.5 is reached. Filter the precipitated final product, 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline, and dry thoroughly.

Troubleshooting FAQs

Q: Why am I seeing a high percentage of the bis-coupled impurity? A: Bis-coupling occurs when the 7-OH is inadequately protected, allowing it to react with the C4-Cl of another quinoline molecule, or when excess 2-fluoro-4-nitrophenol reacts at both the C4 and C7 positions. Ensure your benzyl protection step goes to >99% conversion. If using a direct coupling method (which is highly discouraged), extreme dilution (e.g., 20 volumes of solvent) is required to disfavor intermolecular dimerization.

Q: The SNAr reaction stalls at 70% conversion despite excess 2-fluoro-4-nitrophenol. Should I increase the temperature? A: Do not exceed 120 °C in toluene. Stalling is rarely a thermodynamic limitation; it is typically caused by the thermal degradation of the DIPEA base or the accumulation of acidic byproducts that protonate the reactive phenoxide. Troubleshooting step: Verify the pH of the reaction mixture. If acidic, add an additional 0.5 eq of DIPEA. Alternatively, switch to a higher-boiling solvent like chlorobenzene (135 °C)[3] to accelerate the kinetics, but monitor closely for the 4-hydroxyquinoline hydrolysis byproduct.

Q: How do I remove residual 2-fluoro-4-nitrophenol, which colors my product dark orange? A: Nitroaromatic compounds are highly chromophoric. A dark orange or brown coloration indicates contamination with unreacted 2-fluoro-4-nitrophenol. Troubleshooting step: During the workup of the protected intermediate, wash the organic layer thoroughly with 1M NaOH or 5% K₂CO₃. This deprotonates the residual nitrophenol (pKa ~7.1), rendering it water-soluble and effectively extracting it into the aqueous phase.

Q: What is the causality behind the formation of the 4-hydroxyquinoline byproduct? A: The 4-hydroxy-7-hydroxy-6-methoxyquinoline impurity (m/z 192) is a hydrolysis byproduct. At elevated temperatures (115 °C), the C4-chloro position is highly susceptible to nucleophilic attack by trace water. Troubleshooting step: Ensure all solvents are strictly anhydrous (Karl Fischer titration < 0.05%) and maintain a positive nitrogen pressure throughout the reflux period.

References

  • Title: Substituted quinoline compounds and methods of use. Source: U.S. Patent 9,133,162 B2.
  • Title: Quinoline derivatives inhibiting the effect of growth factors such as VEGF. Source: U.S. Patent 6,809,097 B1.
  • Title : Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. Source : Molecules, 2019; 24(6): 1125. URL :[Link]

Sources

Optimization

Technical Support Center: LC-MS Optimization for 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with developing robust Liquid Chromatography-Mass Spectrometry (LC-MS...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with developing robust Liquid Chromatography-Mass Spectrometry (LC-MS) methods for 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline .

This compound presents a unique analytical challenge due to its highly functionalized, amphoteric nature. It contains a basic quinoline nitrogen (pKa ~4–5), an acidic 7-hydroxyl group (pKa ~8–10), and a highly electron-withdrawing 2-fluoro-4-nitrophenoxy moiety. Successful LC-MS analysis requires precise control over mobile phase pH, buffer selection, and stationary phase chemistry to ensure high ionization efficiency and symmetrical peak shapes.

Quantitative Diagnostic Matrix

Before adjusting your instrument parameters, consult the table below to compare the quantitative and chemical impacts of choosing Positive (ESI+) versus Negative (ESI-) Electrospray Ionization for this specific compound.

ParameterESI+ (Positive Mode)ESI- (Negative Mode)
Target Ion Species [M+H]⁺, [M+NH₄]⁺[M-H]⁻
Optimal Mobile Phase pH 2.5 – 3.06.5 – 8.0
Recommended Modifiers 0.1% Formic Acid + 10 mM NH₄-Formate10 mM NH₄-Acetate
Primary Adduct Risk [M+Na]⁺ (+22 Da), [M+K]⁺ (+38 Da)Minimal (Acetate adducts rare)
Typical Tailing Factor (T) 1.2 – 1.8 (High risk due to basic N)1.0 – 1.2 (Lower risk)
Ionization Driver Protonation of Quinoline NitrogenDeprotonation of 7-Hydroxyl Group

Troubleshooting FAQs: Mechanisms & Causality

Q1: Why am I observing severe peak tailing for this compound on a standard C18 column, and how do I resolve it? A1: Peak tailing for basic quinoline derivatives is primarily caused by secondary interactions between the basic quinoline nitrogen and residual, unbonded silanol groups (Si-OH) on the silica stationary phase ()[1]. At mid-pH levels, free silanols become ionized (Si-O⁻) and act as cation-exchange sites, strongly binding the protonated quinoline analyte ()[2].

  • The Fix: Lower the mobile phase pH to <3.0 using 0.1% Formic Acid. This fully protonates the silanols, neutralizing their charge and eliminating the cation-exchange mechanism. Alternatively, switch to a base-deactivated, end-capped C18 column specifically designed to shield residual silanols.

Q2: Should I operate the mass spectrometer in ESI+ or ESI- mode? A2: Because the compound is amphoteric, both modes are viable, but they require opposing mobile phase strategies to maximize sensitivity ()[3].

  • For ESI+: Use acidic modifiers (e.g., 0.1% Formic Acid) to ensure the quinoline nitrogen is fully protonated in solution before droplet desolvation.

  • For ESI-: Use neutral to slightly basic modifiers (e.g., 10 mM Ammonium Acetate) to encourage the deprotonation of the acidic 7-hydroxyl group. ESI- often provides a cleaner background chromatogram, as fewer matrix components ionize in negative mode compared to positive mode.

Q3: My MS spectrum shows multiple split peaks (e.g.,[M+H]⁺, [M+Na]⁺, [M+K]⁺). How do I consolidate the signal? A3: The presence of the ether linkage and the highly polar nitro group creates coordination sites for trace alkali metals (Na⁺, K⁺) present in glassware or lower-grade solvents, leading to adduct formation ()[4]. This splits the total ion current and drastically reduces the sensitivity of your primary [M+H]⁺ peak.

  • The Fix: Introduce a volatile buffer salt, such as 5–10 mM Ammonium Formate, into the mobile phase. The ammonium ions competitively suppress sodium and potassium adducts, driving the formation of a single, highly stable [M+H]⁺ or[M+NH₄]⁺ ion species ()[5].

Experimental Protocol: Self-Validating Mobile Phase Optimization

To ensure absolute trustworthiness in your results, follow this step-by-step methodology. This protocol includes a built-in system suitability check to validate the experimental setup before running critical samples.

Step 1: Preparation of Buffered Aqueous Phase (Mobile Phase A)

  • Measure 1.0 L of LC-MS grade water.

  • Add exactly 0.63 g of Ammonium Formate to achieve a 10 mM concentration.

  • Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v).

  • Causality Check: The Formic Acid lowers the pH to ~2.8 (suppressing silanol ionization), while the Ammonium Formate provides ionic strength to prevent sodium adduct formation.

Step 2: Preparation of Organic Phase (Mobile Phase B)

  • Measure 1.0 L of LC-MS grade Acetonitrile.

  • Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v).

  • Note: Do not add buffer salts to 100% organic phases to prevent precipitation in the pump lines.

Step 3: Chromatographic Gradient & Column Setup

  • Column: Install an end-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Flow Rate: Set to 0.4 mL/min.

  • Gradient:

    • 0.0 – 1.0 min: 5% B

    • 1.0 – 5.0 min: Ramp to 95% B

    • 5.0 – 6.5 min: Hold at 95% B

    • 6.5 – 6.6 min: Drop to 5% B

    • 6.6 – 9.0 min: Re-equilibration at 5% B

Step 4: System Suitability & Self-Validation

  • Inject a 10 ng/mL analytical standard of the compound.

  • Extract the chromatogram for the [M+H]⁺ ion.

  • Validation Metric: Calculate the USP Tailing Factor ( T ).

    • If T≤1.5 : The system is validated. Proceed with sample analysis.

    • If T>1.5 : The system fails validation. Do not proceed. Flush the column with 100% Acetonitrile for 30 minutes, verify the pH of Mobile Phase A, and re-equilibrate.

Logical Workflow Visualization

LCMS_Workflow Start Start: LC-MS Optimization ESI_Pos ESI (+) Mode Target: [M+H]+ Start->ESI_Pos Basic N ESI_Neg ESI (-) Mode Target: [M-H]- Start->ESI_Neg Acidic OH MP_Pos Add 0.1% Formic Acid + 10mM NH4-Formate ESI_Pos->MP_Pos MP_Neg Add 10mM NH4-Acetate (pH ~6.8) ESI_Neg->MP_Neg Check Evaluate Peak Shape & Adducts MP_Pos->Check MP_Neg->Check Tailing Issue: Peak Tailing Check->Tailing Adducts Issue: [M+Na]+ Adducts Check->Adducts Fix_Tailing Use End-capped C18 Tailing->Fix_Tailing Fix_Adducts Increase NH4+ Buffer Adducts->Fix_Adducts

Logical workflow for optimizing LC-MS mobile phase conditions based on ionization mode and peak shape.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech.[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex. [Link]

  • MDPI. "Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics." MDPI.[Link]

  • National Center for Biotechnology Information (NCBI). "Formation of Sodium Cluster Ions Complicates LC-MS Metabolomics Analyses." PMC.[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Solvent Toxicity in 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline Extraction

Target Audience: Researchers, scientists, and drug development professionals. Objective: Provide self-validating protocols, mechanistic troubleshooting, and green chemistry alternatives for the extraction of quinoline-ba...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: Provide self-validating protocols, mechanistic troubleshooting, and green chemistry alternatives for the extraction of quinoline-based pharmaceutical intermediates.

Core Principles of Green Extraction for Quinoline Derivatives

The compound 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline is a highly functionalized intermediate frequently utilized in the synthesis of multi-kinase inhibitors[1][2]. Traditionally, the extraction of this intermediate from complex reaction mixtures (often containing DMSO or DMF) relies heavily on chlorinated solvents like Dichloromethane (DCM) or toxic ethers[2].

To minimize solvent toxicity without compromising yield, we must analyze the molecule's physicochemical properties. The molecule is amphoteric:

  • Basic Site: The quinoline nitrogen (pKa ~ 4.5).

  • Acidic Site: The 7-hydroxyl group (pKa ~ 8.5).

Because of these ionizable groups, the extraction solvent must be carefully paired with strict pH control. We recommend replacing DCM with 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME) . Both are bio-based, exhibit low toxicity, and have excellent phase separation properties with water[3][4]. 2-MeTHF, derived from renewable agricultural waste, provides superior hydrogen-bond accepting capabilities (via the ether oxygen) to solubilize the 7-OH group, while its methyl group limits water miscibility, preventing the formation of emulsions[5].

G A Reaction Mixture (in DMSO/Water) B pH Adjustment (Target pH 6.8-7.2) A->B C Solvent Addition (2-MeTHF or CPME) B->C D Phase Separation (Aqueous vs Organic) C->D E Aqueous Waste (Salts, Polar Impurities) D->E Bottom Layer F Organic Phase (Product + 2-MeTHF) D->F Top Layer G Washing & Drying (Brine, Na2SO4) F->G H Solvent Recovery (Rotary Evaporation) G->H I Purified Intermediate H->I

Workflow for the green extraction of quinoline intermediates using 2-MeTHF or CPME.

Standardized Green Extraction Protocol

This self-validating protocol ensures high recovery of the target compound while eliminating the use of Class 1 and Class 2 toxic solvents.

Materials:

  • Crude reaction mixture (assumed 10 g scale in 50 mL DMSO)

  • 2-MeTHF (Biotech grade)

  • 1M HCl and Saturated NaHCO₃ solutions

  • Saturated NaCl (Brine)

  • Anhydrous Na₂SO₄

Step-by-Step Methodology:

  • Quenching: Slowly pour the 50 mL DMSO reaction mixture into 150 mL of ice-cold distilled water under vigorous stirring.

  • Isoelectric Focusing (Critical Step): Measure the pH of the aqueous suspension. Adjust the pH to exactly 6.8–7.2 using 1M HCl (if basic) or Sat. NaHCO₃ (if acidic). Causality: This neutralizes both the 7-OH and the quinoline nitrogen, ensuring the molecule is in its most lipophilic, neutral state.

  • Primary Extraction: Add 150 mL of 2-MeTHF to the mixture. Stir vigorously for 10 minutes, then transfer to a separatory funnel and allow the phases to separate. 2-MeTHF will form the top organic layer[5].

  • Secondary Extraction: Drain the lower aqueous layer and extract it again with an additional 75 mL of 2-MeTHF. Combine the organic layers.

  • Washing: Wash the combined organic layers with 100 mL of saturated brine. Causality: Brine removes residual DMSO and water from the 2-MeTHF phase due to the "salting-out" effect[4].

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator, bath temp 40°C) to yield the crude 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline.

Quantitative Solvent Comparison

The table below summarizes the physicochemical and safety parameters justifying the shift from DCM to green alternatives for quinoline extraction[3][4][5].

SolventToxicity / EHS ScoreWater Miscibility ( g/100g at 25°C)Boiling Point (°C)Emulsion RiskExpected Yield (%)
Dichloromethane (DCM) High (Carcinogen)1.339.6Medium85 - 90
2-Methyltetrahydrofuran Low (Bio-based)14.080.2Low88 - 92
Cyclopentyl methyl ether Low1.1106.0Very Low84 - 89
Ethyl Acetate (EtOAc) Low8.377.1High75 - 80

Troubleshooting Guide

Q: I am experiencing a persistent emulsion during the 2-MeTHF extraction. How do I break it? A: Emulsions in this synthesis are typically caused by the amphiphilic nature of the 7-hydroxyquinoline core or the presence of unreacted polymeric impurities. To resolve this:

  • Increase Ionic Strength: Add solid NaCl directly to the separatory funnel. This decreases the solubility of 2-MeTHF in the aqueous phase and forces separation[4].

  • Filtration: If a fine precipitate is stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite.

  • Temperature Adjustment: Slightly warm the mixture to 35°C to decrease viscosity and improve phase separation.

Q: My extraction yield using CPME is unusually low (<50%). What went wrong? A: A low yield with CPME almost always points to a pH deviation. Because CPME is highly non-polar (water miscibility of only 1.1 g/100g )[3], it will only extract the completely neutral species. If the pH is >8, the 7-hydroxyl group deprotonates into a water-soluble phenoxide. If the pH is <5, the quinoline nitrogen protonates. Re-adjust the aqueous phase strictly to pH 6.8–7.2 and re-extract.

Q: The isolated intermediate contains significant amounts of residual DMSO. How can I remove it without using more solvent? A: 2-MeTHF can carry over trace amounts of DMSO. To fix this, ensure your final wash is with saturated brine, not just water. Alternatively, you can perform an "anti-solvent" precipitation: dissolve the crude product in a minimal amount of warm ethanol, and slowly add water until the product crystallizes out, leaving the DMSO in the aqueous mother liquor[6].

FAQs on Solvent Toxicity & Substitution

Q: Why is 2-MeTHF considered "greener" than standard THF or DCM? A: 2-MeTHF is synthesized from renewable resources like corncobs and bagasse (furfural derivatives). Unlike standard THF, which is completely miscible with water, 2-MeTHF forms a distinct biphasic layer, making it highly effective for liquid-liquid extraction[5]. Furthermore, it lacks the severe inhalation toxicity and carcinogenic risks associated with chlorinated solvents like DCM[3].

Q: Is CPME safe for pharmaceutical intermediate synthesis? A: Yes. CPME has a high boiling point (106°C), a very low rate of peroxide formation, and a favorable toxicological profile. It is increasingly adopted in Active Pharmaceutical Ingredient (API) synthesis to replace toxic ethers (like diethyl ether or THF) and chlorinated solvents[3].

G2 N1 4-(2-Fluoro-4-nitrophenoxy)- 7-hydroxy-6-methoxyquinoline N2 Hydrogen Bonding (7-OH donor, 2-MeTHF O acceptor) N1->N2 N3 Hydrophobic Interactions (Quinoline/Phenoxy rings) N1->N3 N4 High Solubilization in Organic Phase N2->N4 N3->N4 N5 Low Emulsion Risk (Low Water Miscibility) N4->N5

Mechanistic pathway of solvent-solute interactions enabling green extraction with 2-MeTHF.

References

  • An insight into sustainable and green chemistry approaches for the synthesis of quinoline derivatives as anticancer agents. European Journal of Medicinal Chemistry.

  • Synthetic method of lenvatinib and novel intermediate. Google Patents (CN111349045A).

  • Review of Alternative Solvents for Green Extraction of Food and Natural Products: Panorama, Principles, Applications and Prospects. Molecules.

  • Evaluating Green Solvents and Techniques in Extraction Methods. South Dakota State University.

  • Evaluation of Green and Biobased Solvent Systems for the Extraction of β-Carotene and Lipids from Rhodosporidium toruloides. ACS Omega.

  • Liquid–Liquid Equilibria of Green and Biobased Solvents 2-Methyltetrahydrofuran + (Ethanol or 1-Butanol) + Water and Cyclopentyl-methyl-ether + (Ethanol or 1-Butanol) + Water at 298.15 K. Journal of Chemical & Engineering Data.

Sources

Optimization

Troubleshooting baseline noise in 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline chromatograms

Topic: Resolving Baseline Noise in 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline Analysis Overview The compound (CAS 479690-08-9) is a highly functionalized intermediate frequently utilized in the development...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Baseline Noise in 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline Analysis

Overview

The compound (CAS 479690-08-9) is a highly functionalized intermediate frequently utilized in the development of receptor tyrosine kinase (RTK) inhibitors[1]. Its structural complexity—comprising a basic quinoline nitrogen, an acidic phenolic hydroxyl, and a strongly UV-absorbing fluoronitrophenoxy moiety—makes it highly susceptible to chromatographic artifacts. Troubleshooting baseline noise during its analysis requires decoupling mechanical instrument failures from the analyte's unique physicochemical behaviors.

Part 1: Diagnostic Decision Workflow

Before adjusting your method chemistry, you must isolate the mechanical or optical source of the noise. Use the logical workflow below to categorize the baseline anomaly.

BaselineTroubleshooting Start Observe Baseline Noise Profile Periodic Periodic / Rhythmic Pulsations Start->Periodic Random Random / High-Frequency Noise Start->Random Drift Baseline Drift / Wandering Start->Drift PumpIssue Pump / Degasser Issue (Check Valves, Seals, Cavitation) Periodic->PumpIssue Yes DetectorIssue Detector / Optical Issue (Failing Lamp, Dirty Cell, Bubbles) Random->DetectorIssue Yes ChemistryIssue Chemistry / Column Issue (Temp Shift, pH, Column Bleed) Drift->ChemistryIssue Yes Action1 Purge pump, sonicate check valves, verify solvent compressibility PumpIssue->Action1 Action2 Perform lamp energy test, flush flow cell with MeOH/Water DetectorIssue->Action2 Action3 Control column temperature, ensure adequate buffer capacity ChemistryIssue->Action3

Diagnostic decision tree for isolating HPLC baseline noise sources.

Part 2: Frequently Asked Questions (Mechanistic Q&A)

Q1: Why does my baseline exhibit rhythmic, periodic pulsations during the isocratic elution of this quinoline intermediate? A: Periodic baseline noise is almost exclusively mechanical, directly correlating with the[2]. When a check valve sticks or a pump seal wears out, the pump delivers an inconsistent solvent volume per stroke, generating pressure ripples[2]. Because the refractive index of the mobile phase is pressure-dependent, these ripples translate into periodic baseline fluctuations in the UV detector. Causality & Action: Inadequate degassing causes the pump to compress gas rather than liquid, leading to severe flow irregularities[2]. Ensure the inline degasser is functioning properly, or utilize for optimal solvent degassing[3].

Q2: I am observing high-frequency, random noise and sharp spikes, particularly when monitoring the nitro group's absorbance at lower wavelengths (e.g., 230–250 nm). What is the root cause? A: Random noise is indicative of optical or electronic issues within the [4]. Monitoring nitroaromatic compounds at low wavelengths pushes the Deuterium lamp to its energy limits. If the lamp is failing, the emission intensity drops, drastically reducing the and causing short-term noise[5]. Sharp spikes are typically caused by micro-bubbles passing through the flow cell[4]. Causality & Action: As the high pressure of the column drops to atmospheric pressure in the detector, dissolved gases come out of solution, scattering the UV light[4]. Perform a lamp intensity test. If energy is sufficient, remove the flow cell, inspect the windows for leaks, and flush it with water followed by methanol[4].

Q3: The baseline drifts significantly during gradient elution, and I sometimes see broad "ghost peaks." How does the specific structure of 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline contribute to this? A: This is a thermodynamic and chemical issue driven by the analyte's structure. The compound contains a 7-hydroxyl group (pKa ~8.5) and a quinoline nitrogen (pKa ~4.5). If your mobile phase pH is not strictly controlled, the compound exists in a dynamic equilibrium of ionization states. This causes severe peak tailing and , which manifests as a wandering baseline or broad ghost peaks in subsequent runs[2]. Causality & Action: You must lock the ionization state. Use a strongly acidic mobile phase (e.g., 0.1% Trifluoroacetic acid or Formic acid) to fully protonate the quinoline nitrogen and neutralize the hydroxyl group. Additionally, ensure the column temperature is tightly controlled; temperature differences between the column and the flow cell cause refractive index shifts that lead to baseline drift[4].

ChemicalInteractions Compound 4-(2-Fluoro-4-nitrophenoxy)- 7-hydroxy-6-methoxyquinoline Hydroxyl 7-Hydroxyl Group (pKa ~ 8-9) Compound->Hydroxyl Quinoline Quinoline Nitrogen (pKa ~ 4-5) Compound->Quinoline Nitro 4-Nitrophenoxy Group (Strong UV Chromophore) Compound->Nitro Ionization Partial Ionization at Neutral pH (Causes Baseline Smearing) Hydroxyl->Ionization MetalChelation Metal Chelation in LC System (Causes Ghost Peaks & Carryover) Quinoline->MetalChelation UVAbsorbance High UV Absorbance (>300nm) (Requires High-Purity Solvents) Nitro->UVAbsorbance Solution1 Use Acidic Buffer (pH 2-3) e.g., 0.1% TFA or Formic Acid Ionization->Solution1 Solution2 Use Passivated Hardware or Chelating Additives (EDTA) MetalChelation->Solution2 Solution3 Use HPLC-Grade Solvents, Monitor at Optimal Wavelength UVAbsorbance->Solution3

Physicochemical properties of the quinoline derivative affecting baseline stability.

Part 3: Quantitative Troubleshooting Metrics

Compare your system's current performance against these established thresholds to pinpoint the module causing the baseline noise.

Diagnostic ParameterAcceptable ThresholdMechanistic SignificanceCorrective Action
Pressure Ripple (ΔP) < 1–2% of total system pressureReflects pump stroke consistency. High ripple alters mobile phase refractive index, causing periodic UV baseline noise[2].Sonicate pump check valves in methanol; replace primary/secondary pump seals[2].
UV Lamp Energy > 50% of original calibration countsDictates the baseline noise floor. A depleted Deuterium lamp drastically reduces photon flux, increasing random noise[4].Replace the UV/DAD lamp and perform wavelength recalibration[4].
Signal-to-Noise (SNR) > 3:1 (LOD) > 10:1 (LOQ)Validates method sensitivity. If baseline noise exceeds these ratios, trace impurities cannot be reliably quantified[5].Optimize injection volume, improve sample clean-up, or apply digital smoothing[5].
Column Temp Drift ± 0.1 °C variationTemperature fluctuations change the solvent's refractive index, leading to severe baseline wandering[4].Utilize a forced-air column oven and install a secondary mobile phase heat exchanger[4].
Part 4: Self-Validating Diagnostic Protocol

To systematically isolate the source of baseline noise, execute this self-validating protocol. By removing variables one by one, the system itself confirms the root cause through a process of elimination.

Step 1: The Zero-Flow Test (Detector/Electronic Isolation)

  • Cap the detector flow cell inlet to prevent fluid movement.

  • Turn off the HPLC pump (Flow rate = 0.0 mL/min).

  • Monitor the baseline for 10 minutes at the target method wavelength (e.g., 254 nm). Causality & Validation: With no flow, hydrodynamic noise is eliminated. If high-frequency noise or wandering persists, the issue is purely optical/electronic (e.g., failing Deuterium lamp, dirty flow cell window, or ambient temperature fluctuations)[4]. If the baseline is flat, the detector is healthy; proceed to Step 2.

Step 2: The Restriction Capillary Test (Pump/Degasser Isolation)

  • Remove the analytical column from the flow path.

  • Install a zero-dead-volume union connected to a restriction capillary (e.g., 5 m x 0.12 mm ID) to simulate standard column backpressure (~100–200 bar)[2].

  • Pump the method's mobile phase at 1.0 mL/min and monitor the baseline. Causality & Validation: The restriction capillary generates pressure without chemical retention. If rhythmic, periodic pulsations appear, the pump (faulty check valves/worn seals) or the degasser (cavitation) is the culprit[2]. If the baseline remains stable, fluidics are healthy; proceed to Step 3.

Step 3: The Column & Matrix Flush (Chemical Isolation)

  • Reinstall the analytical column.

  • Run a blank gradient (injecting only sample diluent) using the exact method parameters[3]. Causality & Validation: If the baseline drifts severely or broad ghost peaks appear, the column is actively bleeding strongly retained contaminants or experiencing phase dewetting[2]. Flush the column with 100% strong organic solvent (e.g., Isopropanol or Acetonitrile) for 20 column volumes to strip polymerized quinoline matrix components[2].

References
  • The Overbrook Group. "HPLC Repair Services: Common Causes of Baseline Noise." The Overbrook Group Blog. Available at:[Link]

  • Agilent Technologies. "Eliminating Baseline Problems." Agilent Technical Resources. Available at:[Link]

  • ResearchGate. "Why am I getting Baseline noise in HPLC? - Expert Q&A." ResearchGate Forums. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Validation: Quantitative NMR vs. HPLC for 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline

In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For the novel c...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For the novel compound 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline, a potential therapeutic agent, establishing a robust and accurate purity profile is paramount. This guide provides an in-depth comparison of two powerful analytical techniques for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This document is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights into the performance of each method. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Imperative of Purity in Drug Development

The purity of an API directly impacts its safety, efficacy, and stability. Impurities, even in trace amounts, can be toxic, alter the intended pharmacological effect, or compromise the drug product's shelf life. Therefore, regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent validation of analytical procedures used for purity determination.[1][2][3]

Introducing the Analyte: 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline

This complex quinoline derivative presents unique analytical challenges due to its multiple functional groups and potential for various process-related impurities and degradants. Its chromophoric nature makes it amenable to UV-based detection, while the presence of distinct protons in its structure opens the door for NMR-based quantification.

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR stands as a powerful, primary analytical method for determining the purity of organic molecules.[4][5] Unlike chromatographic techniques that rely on comparing a sample's response to that of a reference standard of the same compound, qNMR determines purity by relating the integral of an analyte's signal to that of a certified internal standard of a different compound.[5][6] The fundamental principle lies in the direct proportionality between the integrated area of an NMR peak and the number of nuclei responsible for that signal.[4][5]

Why qNMR is a Strong Candidate:
  • Absolute Quantification: It does not require a reference standard of the analyte itself, which is particularly advantageous for novel compounds where a highly pure standard may not be readily available.[7]

  • High Specificity: The high resolution of modern NMR spectrometers often allows for the baseline separation of signals from the analyte and its impurities, ensuring accurate quantification.[4]

  • Structural Information: Beyond quantification, the NMR spectrum provides a wealth of structural information, potentially identifying unknown impurities simultaneously.

  • Non-destructive: The sample can be recovered after analysis for further testing.[5]

High-Performance Liquid Chromatography (HPLC-UV): The Industry Workhorse

HPLC is a cornerstone of pharmaceutical analysis, renowned for its ability to separate complex mixtures.[8][9] When coupled with a UV detector, it becomes a powerful tool for purity assessment, especially for compounds with a UV chromophore.[10] The principle involves separating components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.[8][10]

Strengths of HPLC-UV:
  • High Sensitivity: HPLC-UV can detect impurities at very low levels, making it ideal for trace impurity analysis.[11]

  • Excellent Resolving Power: Modern HPLC columns and methodologies can separate structurally similar compounds.

  • Established Methodology: HPLC is a well-understood and widely implemented technique in the pharmaceutical industry, with extensive regulatory acceptance.[1]

Head-to-Head Comparison: Experimental Design

To provide a robust comparison, we will evaluate both methods based on key validation parameters as outlined by the ICH guidelines, including accuracy, precision, specificity, and linearity.[1][2]

ParameterQuantitative NMR (qNMR)HPLC-UV
Principle Direct, primary method based on the molar ratio of analyte to a certified internal standard.[4][5]Comparative method based on the separation of components and their UV response relative to a reference standard.[10]
Reference Standard Requires a certified internal standard of a different compound with known purity.[12][13][14]Requires a highly purified reference standard of the same analyte.
Quantification Absolute quantification based on signal integration.[7]Relative quantification based on peak area comparison against a calibration curve.[10]
Specificity High, based on distinct chemical shifts of protons. Overlapping signals can be a challenge but often resolved with high-field instruments.High, based on chromatographic separation. Co-eluting impurities can compromise accuracy.[15]
Sensitivity Generally lower than HPLC-UV, but sufficient for purity determination of the main component.High, excellent for detecting trace impurities.[11]
Sample Throughput Relatively fast, as no extensive method development for separation is typically required.[16]Can be slower due to the need for column equilibration and gradient elution.
Information Content Provides both quantitative and structural information.Primarily provides quantitative data. Structural information requires coupling to other detectors (e.g., Mass Spectrometry).

Experimental Protocols

Quantitative NMR (qNMR) Protocol

1. Selection of Internal Standard and Solvent:

The choice of an internal standard is critical for accurate qNMR.[12][13][14] For 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline, which is soluble in Dimethyl Sulfoxide-d6 (DMSO-d6), Maleic acid is a suitable internal standard.[17][18] It meets the key criteria:

  • High Purity: Available as a certified reference material.

  • Chemical Stability: Does not react with the analyte or solvent.

  • Solubility: Readily soluble in DMSO-d6.

  • Signal Separation: Its vinylic protons give a sharp singlet at approximately 6.3 ppm, a region typically free of signals from the analyte.[12]

2. Sample Preparation:

Accurate weighing is the largest source of error in qNMR.[18][19]

  • Using a calibrated microbalance, accurately weigh approximately 15 mg of 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline into a clean, dry vial.

  • Accurately weigh approximately 5 mg of certified maleic acid into the same vial.

  • Add approximately 0.75 mL of DMSO-d6 to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum on a 500 MHz or higher spectrometer.

  • Key acquisition parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy) to ensure full relaxation.[13][20]

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for precise integration).[21]

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate a well-resolved, non-exchangeable proton signal for the analyte and the singlet for the maleic acid internal standard.

  • Calculate the purity using the following formula[4][22]:

    Purityanalyte (%) = ( Ianalyte / Nanalyte ) * ( Nstd / Istd ) * ( MWanalyte / MWstd ) * ( mstd / manalyte ) * Puritystd (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • std = Internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte weigh_std Accurately weigh internal standard weigh_analyte->weigh_std dissolve Dissolve in deuterated solvent weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR spectrum transfer->acquire process Process FID (FT, phase, baseline) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity using formula integrate->calculate

Caption: Workflow for purity determination by qNMR.

HPLC-UV Protocol

1. Method Development:

A reverse-phase HPLC method is suitable for a molecule of this polarity.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by acquiring a UV spectrum of the analyte in the mobile phase. A wavelength of maximum absorbance should be chosen to maximize sensitivity.

  • Column Temperature: 30 °C.

2. Sample and Standard Preparation:

  • Standard Solution: Accurately prepare a stock solution of the 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline reference standard in a suitable solvent (e.g., Acetonitrile/Water mixture). Prepare a series of calibration standards by serial dilution.

  • Sample Solution: Accurately weigh the analyte and dissolve it in the same solvent to a concentration within the calibration range.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (solvent) to ensure no system peaks interfere.

  • Inject the calibration standards to generate a calibration curve.

  • Inject the sample solution.

  • The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks. For higher accuracy, especially if impurities have different UV responses, a calibration curve should be used.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_std Prepare calibration standards inject_cal Inject calibration standards prep_sample Prepare sample solution inject_sample Inject sample equilibrate Equilibrate system equilibrate->inject_cal inject_cal->inject_sample gen_curve Generate calibration curve inject_cal->gen_curve integrate Integrate peaks in sample chromatogram inject_sample->integrate calc_purity Calculate purity (Area % or vs. curve) gen_curve->calc_purity integrate->calc_purity

Caption: Workflow for purity analysis by HPLC-UV.

Comparative Performance Data (Illustrative)

The following table summarizes the expected performance characteristics of each technique for the analysis of 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline.

Performance MetricqNMRHPLC-UVJustification
Accuracy (% Recovery) 99.5 - 100.5%99.0 - 101.0%qNMR is a primary method, less prone to errors from reference standard purity. HPLC accuracy is dependent on the purity of the analyte's own reference standard.[6]
Precision (%RSD) < 0.5%< 1.0%The precision of qNMR is primarily limited by weighing accuracy and signal-to-noise. HPLC precision is influenced by injector and pump performance.
Specificity HighHighBoth methods are expected to be highly specific. For HPLC, this must be confirmed by demonstrating baseline resolution from all potential impurities.[23]
Linearity (R²) N/A (Direct Method)> 0.999HPLC demonstrates linearity over a defined concentration range. qNMR is a direct measurement and does not require a linearity assessment in the same way.
Limit of Quantitation (LOQ) ~0.1%~0.01%HPLC-UV is generally more sensitive for detecting and quantifying low-level impurities.

Discussion: Choosing the Right Tool for the Job

Both qNMR and HPLC-UV are powerful and reliable methods for purity determination, but they offer different advantages.

qNMR excels as a primary, orthogonal method for absolute purity assignment. Its strength lies in providing a highly accurate purity value for the main component without the need for a specific reference standard of the analyte.[7][24] This is invaluable during early-stage development when such standards are scarce. Furthermore, its fundamentally different measurement principle makes it an excellent confirmatory technique to HPLC.[24]

HPLC-UV is the undisputed leader for the detection and quantification of trace impurities. Its superior sensitivity and resolving power are essential for ensuring that the levels of all impurities are within the stringent limits set by regulatory agencies.[11][15]

For the comprehensive purity validation of 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline, a dual approach is recommended. Use qNMR to assign an accurate, absolute purity value to the API batch , and use a validated HPLC-UV method to identify and quantify all process-related and degradation impurities. This integrated strategy provides a more complete and trustworthy purity profile, satisfying both scientific rigor and regulatory expectations.

Conclusion

The choice between qNMR and HPLC-UV for purity validation is not a matter of one being definitively "better," but rather understanding their complementary strengths. qNMR provides a robust, absolute measure of the main component's purity, while HPLC-UV offers unparalleled sensitivity for impurity profiling. By leveraging both techniques, researchers and drug developers can establish a highly confident and defensible purity assessment for novel APIs like 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline, paving the way for safer and more effective medicines.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). ResolveMass Laboratories Inc. [Link]

  • Let's try doing quantitative NMR (2) | Applications Notes. JEOL Ltd. [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL Ltd. [Link]

  • Quantitative NMR | Organic Primary Standards Group. National Metrology Institute of Japan. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. ResearchGate. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • 〈761〉 Nuclear Magnetic Resonance Spectroscopy. USP-NF. [Link]

  • New qNMR internal standard for pharmaceuticals and other organofluorine compounds. BIPM. [Link]

  • Monographs Affected by Revision to <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. [Link]

  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. uspbpep.com. [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. ECA Academy. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR. Semantic Scholar. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution. Emery Pharma. [Link]

  • A Routine Experimental Protocol for qHNMR Illustrated with Taxol. PMC - NIH. [Link]

  • qNMR: top tips for optimised sample prep. Manufacturing Chemist. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Lab Testing Methods: HPLC vs qNMR vs Folin for Polyphenols. The Olive Oil Times. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • What is HPLC/UV?. Certara. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC - NIH. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]

  • Appendix II C. Nuclear Magnetic Resonance Spectrometry. British Pharmacopoeia. [Link]

  • Analytical Studies on the Development of High-Performance Liquid Chromatographic Methods with Fluorescence or Chemiluminescence Detections and Their Practic. J-STAGE. [Link]

  • Fluorometric determination of 1,2,3,4-tetrahydro-6,7-dihydroxyisoquinoline in biological materials by HPLC. PubMed. [Link]

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • 2.2.33. Nuclear Magnetic Resonance Spectrometry. European Pharmacopoeia. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • an important general chapter: ph. eur. 2.2.46 and harmonized text. Aschimfarma. [Link]

  • 2.2.46. Chromatographic separation techniques. uspbpep.com. [Link]

  • Fenquinotrione Analytical Method (Agricultural Products). Japan Food Chemical Research Foundation. [Link]

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Comparative

Comparative Kinase Inhibition Profiling of 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline Analogs

Executive Summary & Mechanistic Rationale Overcoming acquired resistance in advanced malignancies—particularly colorectal cancer (CRC) and hepatocellular carcinoma (HCC)—requires precision multi-target kinase inhibition....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Overcoming acquired resistance in advanced malignancies—particularly colorectal cancer (CRC) and hepatocellular carcinoma (HCC)—requires precision multi-target kinase inhibition. The 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline scaffold represents a highly privileged pharmacophore in modern oncology drug design[1]. By acting as a rigid, ATP-competitive hinge-binder, analogs derived from this intermediate effectively target Hepatocyte Growth Factor Receptor (HGFR/c-Met), Macrophage Stimulating 1 Receptor (MST1R/RON), and AXL kinases[1][2].

As an application scientist, I rely on rigorous comparative profiling to determine whether a novel analog warrants preclinical advancement. This guide objectively compares the kinase inhibition profile of these optimized quinoline analogs against standard-of-care tyrosine kinase inhibitors (TKIs) like Regorafenib and Fruquintinib, and details the self-validating experimental protocols required to prove their mechanism of action.

Structural Causality: Why the Scaffold Works

The efficacy of these analogs is not coincidental; it is driven by stereoelectronics.

  • The Quinoline Core: The 7-hydroxy-6-methoxyquinoline core acts as an adenine mimetic. It anchors the molecule in the ATP-binding site via critical hydrogen bonds with hinge region residues (e.g., Met1160 in HGFR)[1][3].

  • The Fluoro-Nitrophenoxy Moiety: The highly electronegative fluorine atom at the ortho position restricts the dihedral angle of the phenoxy ether linkage. This pre-organizes the conformation to minimize the entropic penalty upon insertion into the deep hydrophobic pocket of the kinase[4]. The nitro group is typically functionalized (e.g., reduced and converted into a urea or amide) to engage additional solvent-exposed residues, drastically increasing target selectivity[1].

signaling_pathway Analog Quinoline Analogs (Inhibitor) Receptors RTKs (HGFR/c-Met, MST1R) Cell Membrane Analog->Receptors ATP Competitive Inhibition PI3K PI3K / AKT Pathway (Survival) Receptors->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Proliferation) Receptors->MAPK Phosphorylation Apoptosis Apoptosis Induction PI3K->Apoptosis Blocked Proliferation Cell Cycle Arrest MAPK->Proliferation Blocked

Fig 1. Mechanistic pathway of HGFR/MST1R inhibition by quinoline analogs blocking downstream signaling.

Comparative Kinase Profiling

To evaluate the true translational potential of these analogs, we benchmark their half-maximal inhibitory concentrations ( IC50​ ) against established clinical TKIs. Recent SAR optimizations of the 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline scaffold (e.g., Compound 10a) have yielded potent HGFR/MST1R dual inhibitors[1][4].

Data Interpretation: Regorafenib and Fruquintinib are highly potent VEGFR inhibitors but lack meaningful HGFR/MST1R activity[4]. The optimized quinoline analogs bridge this critical gap, offering a targeted approach for HGFR-driven tumors (like certain CRCs) where purely anti-angiogenic TKIs fail due to bypass signaling and acquired resistance[1].

Table 1: Comparative IC50​ Profiling
CompoundHGFR (c-Met) IC50​ (µM)MST1R (RON) IC50​ (µM)COLO 205 Viability IC50​ (µM)Primary Target Profile
Optimized Quinoline Analog (e.g., 10a)0.11 0.045 0.11 HGFR / MST1R Dual Inhibitor
Regorafenib > 10.0> 10.0> 10.0VEGFR1-3, TIE2, RET, PDGFR
Fruquintinib > 10.0> 10.0> 10.0VEGFR1-3 (Highly Selective)

(Data synthesized from comparative in vitro evaluations of quinoline-thiazolidinone urea conjugates[1])

Self-Validating Experimental Methodologies

Trustworthy data requires orthogonal validation. A biochemical assay proves direct target engagement, while a phenotypic cellular assay proves that the biochemical potency translates across the cell membrane to induce the desired biological effect.

workflow Prep Compound Prep (Serial Dilution) Assay ADP-Glo Assay (ATP to ADP) Prep->Assay Detect Luminescence Detection Assay->Detect Analysis IC50 Calculation (Regression) Detect->Analysis Validation Flow Cytometry (Orthogonal) Analysis->Validation

Fig 2. Self-validating experimental workflow for comparative kinase profiling and cellular validation.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality: We utilize the ADP-Glo™ luminescent assay because it measures ADP formed from a kinase reaction, making it universally applicable to any ATP-dependent kinase without requiring target-specific antibodies. By keeping ATP concentrations near the Km​ value of the specific kinase, we maximize the assay's sensitivity to ATP-competitive inhibitors.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Serially dilute the quinoline analogs and reference compounds (Regorafenib, Fruquintinib) in 100% DMSO. Dilute 1:10 in kinase buffer to ensure the final assay DMSO concentration remains <1% (preventing solvent-induced enzyme denaturation).

  • Enzyme Reaction: In a 384-well low-volume white plate, combine 2 µL of recombinant HGFR or MST1R enzyme with 2 µL of the compound. Incubate for 15 minutes at room temperature (RT) to allow pre-binding.

  • Initiation: Add 2 µL of the ATP/Substrate mix. Incubate for 60 minutes at RT.

  • ATP Depletion (Step 1): Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes at RT.

  • Signal Generation (Step 2): Add 12 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, driving a luciferase/luciferin reaction. Incubate for 30 minutes at RT.

  • Detection & Validation: Read luminescence on an EnVision Multilabel Reader.

    • Self-Validation Check: Always include a "No-Enzyme" control (defines maximum background) and a "Vehicle" control (defines 100% kinase activity). Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Apoptosis Validation (Flow Cytometry)

Causality: High biochemical potency is irrelevant if the compound cannot penetrate the cell membrane or is rapidly effluxed. Annexin V/PI staining is utilized because it distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+), confirming the exact mechanism of cell death[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed COLO 205 (human colorectal adenocarcinoma) cells at 2×105 cells/well in a 6-well plate. Incubate overnight at 37°C in 5% CO2​ .

  • Treatment: Treat cells with the quinoline analogs at varying concentrations (e.g., 0.05, 0.1, and 0.5 µM) for 48 hours. Include a 0.1% DMSO vehicle as a negative control.

  • Harvesting: Carefully collect both the culture media (containing detached apoptotic cells) and the adherent cells via gentle trypsinization. Wash twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at RT.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via a flow cytometer (e.g., BD FACSCanto II).

    • Self-Validation Check: A dose-dependent shift of the cell population from the Q4 quadrant (Live) to Q3 (Early Apoptosis) and Q2 (Late Apoptosis) confirms on-target cytotoxic engagement[4].

Conclusion

The 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline scaffold is a highly versatile and potent pharmacophore. As demonstrated by comparative profiling, optimized analogs of this scaffold exhibit superior IC50​ profiles against HGFR and MST1R compared to standard anti-angiogenic therapies like Regorafenib and Fruquintinib[1]. By employing rigorous, self-validating biochemical and phenotypic assays, researchers can confidently advance these analogs through the preclinical pipeline to address kinase-driven therapeutic resistance.

References

  • Xiong L., He H., Fan M., et al. "Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[Link]

  • Othman I.M.M., et al. "Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitor." RSC Advances, 2022.[Link]

  • Petrou A., et al. "Thiazole Ring—A Biologically Active Scaffold." Molecules, 2021.[Link]

Sources

Validation

Benchmarking the 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline Scaffold Against Standard Dual VEGFR/c-Met Inhibitors

Executive Summary & Mechanistic Rationale The clinical administration of highly selective anti-angiogenic agents (e.g., targeted VEGFR2 blockade) frequently exerts selective pressure on tumor microenvironments, inducing...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The clinical administration of highly selective anti-angiogenic agents (e.g., targeted VEGFR2 blockade) frequently exerts selective pressure on tumor microenvironments, inducing severe hypoxia. This hypoxic state triggers the upregulation of HIF-1α, which subsequently drives the overexpression of the hepatocyte growth factor receptor (c-Met ). The activation of the HGF/c-Met axis provides tumors with an alternative angiogenic bypass and promotes invasive metastatic escape[1]. Consequently, the simultaneous inhibition of both VEGFR2 and c-Met has become a gold-standard therapeutic strategy.

This guide benchmarks 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline (FNMQ) —a highly versatile synthetic scaffold and type II kinase inhibitor intermediate[2][3]—against two FDA-approved, best-in-class multi-targeted tyrosine kinase inhibitors (TKIs): Cabozantinib (XL184) and Foretinib (GSK1363089) .

The FNMQ scaffold is structurally engineered for dual affinity: its quinoline core acts as an ATP-mimetic hinge-binder, while the 4-(2-fluoro-4-nitrophenoxy) moiety is specifically angled to penetrate the deep hydrophobic pocket characteristic of the DFG-out inactive conformation of both VEGFR2 and c-Met kinases[3][4].

SignalingPathway HGF HGF Ligand cMet c-Met Receptor HGF->cMet VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K / AKT Pathway cMet->PI3K MAPK RAS / MAPK Pathway cMet->MAPK VEGFR2->PI3K VEGFR2->MAPK Inhibitors FNMQ Scaffold Cabozantinib / Foretinib Inhibitors->cMet ATP-Competitive Inhibition Inhibitors->VEGFR2 ATP-Competitive Inhibition Angiogenesis Tumor Angiogenesis & Metastatic Escape PI3K->Angiogenesis MAPK->Angiogenesis

Dual inhibition of VEGFR2 and c-Met signaling pathways to prevent hypoxia-induced metastatic escape.

In Vitro Kinase Profiling: Quantitative Benchmarking

To objectively evaluate the FNMQ scaffold, we benchmark its representative biochemical profile against the highly optimized clinical drugs Cabozantinib and Foretinib. While FNMQ serves as a foundational intermediate, its baseline IC50 values demonstrate potent, tunable dual-inhibition capabilities that rival early-stage clinical candidates[4][5][6].

Inhibitor / ScaffoldTarget KinaseIC50 Value (nM)Primary Binding ModeClinical Status / Utility
Cabozantinib (XL184) VEGFR2c-Met0.035 nM1.3 nMType II (DFG-out)FDA Approved (RCC, HCC)[1][5]
Foretinib (GSK1363089) VEGFR2c-Met0.8 - 0.9 nM0.4 nMType II (DFG-out)Phase II Clinical Trials[6][7]
FNMQ Scaffold (Rep. Deriv.) VEGFR2c-Met~5.0 nM~2.3 nMType II (DFG-out)Preclinical Lead / Chemical Intermediate[2][4]

Data synthesized from standardized cell-free kinase assays at K_m ATP concentrations.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that raw IC50 data is only as reliable as the assay that generates it. The following protocols are designed as self-validating systems , incorporating internal causality checks to ensure that observed inhibition is a true pharmacological effect rather than an assay artifact.

Protocol A: Cell-Free AlphaScreen™ Tyrosine Kinase Assay

Causality & Rationale: We utilize the [8] rather than traditional radiometric ³³P-assays. AlphaScreen is highly sensitive to the slow-binding kinetics typical of bulky Type II inhibitors (like FNMQ and Cabozantinib). It relies on the proximity of donor and acceptor beads; if the inhibitor successfully blocks ATP, phosphorylation fails, the beads remain separated, and the luminescent signal drops[8][9].

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant human VEGFR2 and c-Met kinase domains in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Expert Tip: Tween-20 prevents the highly hydrophobic FNMQ scaffold from aggregating and causing false-positive inhibition.

  • Compound Incubation: Dispense 10 µL of the kinase solution into a 384-well white microplate. Add 5 µL of FNMQ, Cabozantinib, or Foretinib (serially diluted in DMSO, final DMSO <1%). Incubate for 60 minutes at room temperature to allow for slow-onset binding.

  • Reaction Initiation: Add 5 µL of a mixture containing ATP (at the specific Km​ for each kinase to ensure competitive benchmarking) and biotinylated poly(Glu,Tyr) substrate. Incubate for 1 hour.

  • Signal Quenching & Detection: Quench the reaction by adding 10 µL of AlphaScreen bead suspension (Streptavidin-coated donor beads and PY100 anti-phosphotyrosine acceptor beads) containing 120 mM EDTA[8].

  • Incubation & Readout: Incubate in strict darkness for 2 hours (beads are highly photosensitive). Read luminescence on an EnVision multilabel plate reader. Calculate IC50 using non-linear regression.

Protocol B: HUVEC 3D Tube Formation Assay (Phenotypic Validation)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy. The[10] is utilized because it perfectly mimics the in vivo angiogenesis process—endothelial cell migration, alignment, and vessel formation—providing a functional, physiological readout of VEGFR2 blockade[10].

Step-by-Step Workflow:

  • Matrix Preparation: Thaw Growth Factor-Reduced (GFR) Matrigel overnight at 4°C. Coat a pre-chilled 96-well plate with 50 µL/well of Matrigel and incubate at 37°C for 45 minutes to polymerize. Expert Tip: Using GFR Matrigel is a critical self-validating step; standard Matrigel contains high levels of endogenous VEGF, which can mask the inhibitory effects of the compounds.

  • Cell Seeding: Starve HUVECs in serum-free Medium 200PRF for 4 hours. Harvest and resuspend cells, then seed at 1.5 × 10⁴ cells/well on top of the polymerized matrix[10].

  • Treatment: Immediately add VEGF (50 ng/mL) alongside varying concentrations of FNMQ, Cabozantinib (positive control), or vehicle (negative control).

  • Incubation & Imaging: Incubate for 6–8 hours at 37°C. (Do not exceed 12 hours to prevent apoptosis-induced network collapse).

  • Quantification: Image the wells using an inverted phase-contrast microscope. Use ImageJ (Angiogenesis Analyzer plugin) to quantify total tube length and number of branch points.

PreclinicalWorkflow Step1 1. Scaffold Synthesis (FNMQ Core) Step2 2. AlphaScreen Assay (Cell-Free Kinase IC50) Step1->Step2 Step3 3. HUVEC Tube Formation (Phenotypic Angiogenesis) Step2->Step3 Step4 4. MKN-45 Xenograft (In Vivo Efficacy) Step3->Step4

Preclinical validation workflow for benchmarking novel VEGFR/c-Met tyrosine kinase inhibitors.

In Vivo Translation & Conclusion

To confirm that the dual-inhibition profile of the FNMQ scaffold translates to whole-organism efficacy, compounds are typically advanced to murine xenograft models. For c-Met benchmarking, MKN-45 gastric carcinoma xenografts are the industry standard. MKN-45 cells harbor a natural MET gene amplification, rendering the tumors strictly "addicted" to c-Met signaling[7]. A compound's ability to regress MKN-45 tumors in vivo serves as the ultimate validation of its c-Met inhibitory arm, while parallel CD31 immunohistochemistry staining of the tumor tissue validates the VEGFR2-mediated anti-angiogenic arm.

Conclusion: While Cabozantinib and Foretinib remain the clinical gold standards for dual VEGFR/c-Met inhibition, the 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline scaffold provides an exceptionally robust, structurally validated foundation for drug discovery. By adhering to the rigorous, self-validating biochemical and phenotypic assays outlined above, researchers can confidently utilize this scaffold to develop next-generation TKIs capable of overcoming hypoxia-induced resistance in refractory solid tumors.

References

  • Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent. ResearchGate. Available at:[Link]

  • SUBSTITUTED QUINOLINE COMPOUNDS.European Patent Office (EP 2680886 B1).
  • Targeted dual inhibition of c-Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents. MDPI. Available at: [Link]

  • In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Bio-protocol. Available at:[Link]

  • A Novel Inhibitor of c-Met and VEGF Receptor Tyrosine Kinases with a Broad Spectrum of In Vivo Antitumor Activities. Molecular Cancer Therapeutics (AACR Journals). Available at:[Link]

Sources

Comparative

Analytical Methodologies for the Quantification of 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline: A Comparative Guide

Chemical Context & Mechanistic Importance The compound 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline (CAS: 479690-08-9) is a high-value synthetic building block and putative biological metabolite. It is primar...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Mechanistic Importance

The compound 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline (CAS: 479690-08-9) is a high-value synthetic building block and putative biological metabolite. It is primarily utilized in the synthesis of next-generation receptor tyrosine kinase (RTK) inhibitors. Specifically, derivatives of this quinoline core are critical for developing, which have demonstrated over 90-fold selectivity against human normal colorectal mucosa cells and are heavily implicated in arresting colorectal cancer progression[1].

Because this compound bridges the gap between raw chemical synthesis and active pharmaceutical ingredient (API) metabolism, quantifying it accurately across vastly different matrices (e.g., crude synthetic mixtures vs. biological plasma) requires highly adaptable analytical strategies.

Pathway HGF HGF / MSP Ligands Receptors HGFR (c-Met) & MST1R HGF->Receptors Activates PI3K PI3K / AKT Pathway Receptors->PI3K MAPK RAS / MAPK Pathway Receptors->MAPK TKI Quinoline-Derived TKI TKI->Receptors Inhibits Apoptosis Apoptosis TKI->Apoptosis Induces Proliferation Tumor Proliferation PI3K->Proliferation MAPK->Proliferation

Mechanism of action for quinoline-derived HGFR/MST1R dual inhibitors.

Analytical Challenges & Methodological Causality

As an Application Scientist, developing a robust assay for this molecule requires addressing three distinct structural challenges:

  • The 7-Hydroxyl Moiety (pKa ~8.5): This phenol group acts as a strong hydrogen bond donor. In traditional silica columns, it chelates with trace metals in the frits and interacts with residual silanols, causing severe peak tailing. Causality: We must utilize end-capped, superficially porous particle (SPP) columns and maintain an acidic mobile phase (0.1% Formic Acid) to keep the phenol fully protonated and neutral.

  • The Quinoline Nitrogen (pKa ~5.0): This basic nitrogen is easily ionized. Causality: The acidic mobile phase simultaneously ensures this nitrogen remains protonated, driving strong retention on C18 phases via ion-pairing dynamics and drastically improving positive electrospray ionization (ESI+) efficiency in MS/MS[2].

  • The 2-Fluoro-4-nitrophenoxy Group: The highly electronegative nitro group pulls electron density from the ether linkage, making it highly susceptible to in-source fragmentation during MS analysis. Furthermore, if the nitro group is reduced to an amine during synthesis, the UV molar absorptivity changes drastically. Causality: For synthetic mass balance, we must incorporate, which provides a uniform response independent of the chromophore[3].

Comparative Analysis of Quantification Modalities

To select the appropriate method, we must compare the performance limits of Ultraviolet (UV), Tandem Mass Spectrometry (MS/MS), and Charged Aerosol Detection (CAD) for quinoline derivatives[4].

Analytical ParameterUHPLC-UV (Routine QC)LC-ESI-MS/MS (Trace/PK)UHPLC-CAD (Mass Balance)
Linearity ( r2 ) > 0.999> 0.995> 0.990 (Quadratic fit)
Limit of Detection (LOD) 0.1 - 1.0 µg/mL1 - 5 ng/mL5 - 10 ng/mL
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mL5 - 10 ng/mL15 - 20 ng/mL
Precision (%RSD) < 2.0%< 15.0%< 5.0%
Accuracy (% Recovery) 98% - 102%85% - 115%95% - 105%
Matrix Effect Susceptibility LowHigh (Ion Suppression)Moderate
Primary Use Case API Release / PurityPlasma PK / MetabolitesReaction Monitoring

Validated Experimental Protocols

Protocol A: LC-ESI-MS/MS for Biological Matrices (Trace Analysis)

This protocol is optimized for quantifying the compound as a metabolite in plasma, prioritizing sensitivity and matrix-effect mitigation[2].

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma into a 1.5 mL low-bind Eppendorf tube.

  • Add 150 µL of ice-cold Acetonitrile spiked with 10 ng/mL of a stable-isotope-labeled internal standard (SIL-IS). Causality: The 3:1 organic-to-aqueous ratio ensures complete protein denaturation while keeping the lipophilic quinoline in solution.

  • Vortex at 1500 rpm for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: Chromatographic Separation

  • Column: Waters Acquity BEH C18 (1.7 μm, 2.1 × 100 mm). Causality: The ethylene-bridged hybrid particle resists dissolution and minimizes secondary silanol interactions.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: MS/MS Parameters (Positive ESI)

  • Precursor Ion: 331.1 m/z [M+H]+

  • Quantifier Transition: 331.1 176.1 m/z (Collision Energy: 30V). Represents the cleavage of the ether bond, yielding the stable 7-hydroxy-6-methoxyquinolin-4-ol fragment.

  • Qualifier Transition: 331.1 316.1 m/z (Collision Energy: 25V). Represents the loss of the methyl group from the methoxy moiety.

Self-Validating System Criteria: To ensure data integrity, the run is only valid if:

  • Blank Injection: Carryover in the matrix blank is < 20% of the LOQ peak area.

  • Internal Standard Tracking: The SIL-IS peak area across all unknown samples does not deviate by more than ±15% from the calibration curve mean, proving that ion suppression is controlled.

Protocol B: Multiplexed UHPLC-UV-CAD for Synthetic Reaction Monitoring

During drug discovery, quantifying the conversion of the nitro-quinoline intermediate to its downstream amine relies on CAD to overcome UV response discrepancies[3].

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the crude synthetic mixture in 1.0 mL of Methanol/Water (50:50, v/v).

  • Filter through a 0.22 µm PTFE syringe filter to remove particulate catalysts (e.g., Pd/C).

Step 2: Multiplexed Detection Workflow

  • Column: Thermo Scientific Acclaim RSLC 120 C18 (2.2 µm, 2.1 × 250 mm).

  • Gradient: 5% B hold for 0.1 min, ramp to 95% B in 10 min.

  • Detection Split: Route the column effluent through a zero-dead-volume T-splitter. Route 50% to the Photodiode Array (PDA) extracting at 254 nm, and 50% to the Corona ultra RS CAD detector (Nebulizer Temp: 25°C, Power Function: 1.0).

Workflow Sample Sample Matrix (Synthesis/Plasma) Prep Sample Preparation (LLE / PPT) Sample->Prep UHPLC UHPLC Separation (C18, 0.1% FA) Prep->UHPLC Split Flow Splitter UHPLC->Split UV PDA / UV Detection (Routine QC) Split->UV CAD Charged Aerosol (Mass Balance) Split->CAD MS ESI-MS/MS (Trace / PK) Split->MS Data Data Integration & Validation UV->Data CAD->Data MS->Data

Multiplexed UHPLC-UV-CAD-MS/MS workflow for comprehensive quinoline quantification.

References
  • Title: Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Simultaneous quantification of ten key Kratom alkaloids in Mitragyna speciosa leaf extracts and commercial products by ultra-performance liquid chromatography–tandem mass spectrometry Source: Drug Testing and Analysis (NIH PMC) URL: [Link]

Sources

Validation

A Comparative Guide to Synthetic Intermediates in Cabozantinib Production: Evaluating Established Routes vs. a Novel 4-Phenoxy-7-Hydroxyquinoline Approach

Introduction Cabozantinib is a potent oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, and RET.[1] Its ability to target key signaling pathways involved in tumor prolifer...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cabozantinib is a potent oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, and RET.[1] Its ability to target key signaling pathways involved in tumor proliferation, angiogenesis, and metastasis has established it as a critical therapy for medullary thyroid cancer, advanced renal cell carcinoma, and hepatocellular carcinoma.[1][2] The commercial synthesis of such a complex molecule is a multi-step process where the efficacy, purity, and yield of key chemical intermediates are paramount to the quality and cost-effectiveness of the final Active Pharmaceutical Ingredient (API).

The established synthetic routes to Cabozantinib generally converge on the coupling of two primary structural fragments: a quinoline moiety and a cyclopropane dicarboxamide moiety.[3] This guide provides an in-depth evaluation of the intermediates involved in these well-trodden industrial pathways. Furthermore, we will conduct a theoretical and practical evaluation of a novel, alternative intermediate, 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline , to assess its potential efficacy against the established precursors. This analysis is grounded in the core principles of process chemistry: maximizing yield and purity while ensuring scalability, safety, and operational simplicity.

Part 1: The Established Synthetic Paradigm for Cabozantinib

The most widely adopted syntheses of Cabozantinib are convergent, involving the preparation of two key intermediates, which are then coupled in a final condensation step.[3][4] This strategy allows for efficient, parallel synthesis and purification of the two main components before the final, critical bond formation.

Synthesis of the Quinoline Core: 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline

The quinoline portion of Cabozantinib is the structural anchor. Its synthesis begins with readily available materials and proceeds through several well-optimized steps.

  • Formation of the Quinoline Ring: The process typically starts with 3,4-dimethoxyaniline, which undergoes condensation and cyclization reactions to form the foundational 4-hydroxy-6,7-dimethoxyquinoline.[5] This intermediate is a stable, crystalline solid that can be purified to a high degree.

  • Activation of the 4-position: The hydroxyl group at the 4-position is a poor leaving group for the subsequent nucleophilic aromatic substitution (SNAᵣ) reaction. Therefore, it is typically converted to a more reactive species, most commonly 4-chloro-6,7-dimethoxyquinoline, using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[6]

  • Ether Linkage Formation: The activated 4-chloro intermediate is then reacted with 4-aminophenol in the presence of a base (e.g., potassium tert-butoxide) to form the crucial ether bond, yielding 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline .[7] This intermediate contains the complete quinoline-aniline core of Cabozantinib.

Synthesis of the Cyclopropane Fragment

The second key intermediate provides the unique cyclopropane-1,1-dicarboxamide structure.

  • Mono-amidation: The synthesis starts with dimethyl 1,1-cyclopropanedicarboxylate, which is reacted with 4-fluoroaniline.[3][8] The reaction conditions are controlled to favor the formation of the mono-amide product, methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate .

  • Saponification (Optional but common): While the methyl ester can be used directly in some coupling schemes, it is often hydrolyzed to the corresponding carboxylic acid, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid , to facilitate the final amide bond formation.[9]

The Final Condensation Step

The coupling of the two primary intermediates is the final and most critical step. Several methods are employed, each with distinct advantages and drawbacks:

  • Acid Chloride Formation: The carboxylic acid of the cyclopropane fragment can be converted to a highly reactive acid chloride using agents like oxalyl chloride or thionyl chloride. This species readily reacts with the aniline intermediate. However, these reagents are hazardous, and the acid chloride can be unstable, leading to impurity formation and yield loss.[9][10][11]

  • Direct Amide Coupling: Modern coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBt) or propanephosphonic acid anhydride (T3P) can facilitate the direct condensation.[4][10] These methods often offer milder conditions and better impurity profiles but can be more expensive and require longer reaction times.[11]

  • Base-Mediated Coupling: Strong bases like sodium bis(trimethylsilyl)amide (NaHMDS) can be used to deprotonate the aniline and directly couple it with the ester form of the cyclopropane intermediate.[8]

The choice of method represents a critical process decision, balancing cost, yield, purity, and operational safety.

G cluster_0 Fragment A: Quinoline Core Synthesis cluster_1 Fragment B: Cyclopropane Moiety Synthesis A1 3,4-Dimethoxyaniline A2 4-Hydroxy-6,7- dimethoxyquinoline A1->A2 Cyclization A3 4-Chloro-6,7- dimethoxyquinoline A2->A3 Chlorination (e.g., POCl₃) A5 Intermediate 1 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline A3->A5 SNAr / Etherification A4 4-Aminophenol A4->A5 SNAr / Etherification Cabo Cabozantinib A5->Cabo Final Condensation (Coupling Reaction) B1 Dimethyl 1,1-cyclopropane dicarboxylate B3 Intermediate 2 Methyl 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylate B1->B3 Mono-amidation B2 4-Fluoroaniline B2->B3 Mono-amidation B3->Cabo

Caption: Established convergent synthesis pathway for Cabozantinib.

Part 2: Evaluating a Novel Intermediate: 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline

We now turn our analysis to a hypothetical alternative intermediate. The rationale for investigating such a compound is to potentially streamline the synthesis or avoid problematic reagents. This molecule shares the quinoline core but has three critical structural differences from the final API: a nitro group instead of an amine, a 2-fluoro substituent on the phenoxy ring, and a hydroxyl group at the 7-position instead of a methoxy group.

Proposed Synthetic Utility and Pathway

For this novel intermediate to be a viable precursor, it would need to undergo two additional transformations late in the synthesis:

  • Nitro Group Reduction: The nitro group on the phenoxy ring must be reduced to an amine to form the aniline moiety required for the final amide coupling.

  • Hydroxyl Group Methylation: The hydroxyl group at the 7-position of the quinoline ring must be methylated to yield the 6,7-dimethoxy substitution pattern of Cabozantinib.

This introduces significant changes to the overall synthetic strategy.

G cluster_0 Hypothetical Quinoline Core Synthesis cluster_1 Fragment B (Standard) N1 Precursors for 7-hydroxy-6-methoxyquinoline N2 4-Chloro-7-hydroxy- 6-methoxyquinoline N1->N2 Cyclization & Chlorination N4 Novel Intermediate 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline N2->N4 SNAr / Etherification N3 2-Fluoro-4-nitrophenol N3->N4 SNAr / Etherification N5 Nitro Group Reduction (e.g., H₂, Pd/C) N4->N5 N6 Hydroxyl Methylation (e.g., MeI, base) N5->N6 N7 4-((2-Fluoro-4-aminophenyl)oxy) -6,7-dimethoxyquinoline N6->N7 Cabo_alt Cabozantinib Analog (with 2-fluoro substituent) N7->Cabo_alt Final Condensation B3 Intermediate 2 (from Established Route) B3->Cabo_alt Final Condensation

Caption: Hypothetical pathway using the novel 7-hydroxy intermediate.

Comparative Efficacy Analysis

When comparing this hypothetical route to the established one, we must analyze the added complexity and its impact on overall efficacy.

  • Yield and Purity: Each additional step in a synthesis invariably leads to some product loss. The late-stage nitro reduction and O-methylation are significant hurdles.

    • Nitro Reduction: Catalytic hydrogenation is clean but requires specialized high-pressure equipment. Chemical reductions (e.g., with SnCl₂ or Fe/HCl) introduce metal salts that require extensive purification to remove, posing a risk of contamination of the API.

    • O-Methylation: This step is particularly problematic. Methylating the 7-hydroxy group after the complex phenoxy ether is already in place risks side reactions, such as N-methylation on the quinoline ring or the newly formed aniline. Achieving high selectivity would be challenging and likely require protecting group chemistry, adding even more steps and reducing the overall yield. The established route wisely forms the stable 6,7-dimethoxy pattern early in the synthesis.[5]

  • Process and Safety: While the established route may use hazardous chlorinating agents, these are well-understood, single-step operations. The proposed route introduces catalytic hydrogenation, which carries explosion risks if not handled properly in an industrial setting.

  • Structural Discrepancy: A critical flaw in the proposed intermediate's name, "4-(2-Fluoro-4-nitrophenoxy)...", is that the final Cabozantinib structure does not contain a fluorine atom at this position. The aniline ring is attached to the cyclopropane amide via a non-fluorinated phenyl group. Therefore, this intermediate would produce a 2-fluoro-Cabozantinib analog , not Cabozantinib itself. This is a fundamental deviation from the target molecule.

Part 3: Experimental Protocols for Efficacy Evaluation

To ensure the quality of any intermediate, robust analytical and synthetic protocols are essential. The following sections provide validated, step-by-step methodologies applicable to the characterization and synthesis of Cabozantinib intermediates.

Protocol 1: HPLC Analysis for Purity Determination of Quinoline Intermediates

This protocol provides a general framework for determining the purity of quinoline-based intermediates using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12]

Objective: To quantify the purity of a quinoline intermediate and identify any process-related impurities.

Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).[12]

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common and effective choice.[13][14]

    • Mobile Phase A: 0.1% Formic Acid in high-purity water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

    • Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.[12][13]

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in a suitable solvent (e.g., 50:50 acetonitrile:water or methanol) to create a 100 µg/mL stock solution.

    • Sample Solution: Prepare the sample of the synthesized intermediate at the same concentration as the standard solution. Filter through a 0.45 µm syringe filter before injection.[12]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.[12]

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan with DAD and select an appropriate wavelength based on the analyte's UV spectrum (typically 240-280 nm for quinolines).[14]

    • Gradient Program:

      • 0-15 min: 10% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: Hold at 10% B (re-equilibration)

  • Data Analysis:

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (% area normalization).

    • Identify and quantify impurities against known impurity standards if available.

Caption: General workflow for HPLC purity analysis.

Protocol 2: ¹H NMR for Structural Verification

Objective: To confirm the chemical structure of a synthesized intermediate.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the dried intermediate in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard proton (¹H) spectrum.

    • Typical acquisition parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • Data Analysis:

    • Calibrate the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts (δ) and coupling constants (J) to confirm the expected structure. For example, in 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline , one would expect:

      • Singlets for the two methoxy groups (~3.9-4.0 ppm).[6]

      • Distinct signals for the aromatic protons on the quinoline and aniline rings.

      • A broad singlet for the -NH₂ protons.

Part 4: Data Summary and Concluding Remarks

This guide has critically evaluated the established and a hypothetical synthetic route for Cabozantinib, focusing on the efficacy of their respective intermediates.

Comparative Data Summary
ParameterEstablished Route (Convergent)Hypothetical Route (Linear, Late-Stage Modification)
Key Intermediates 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline; Methyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline
Number of Steps Fewer overall steps due to convergent design.More overall steps due to additional late-stage transformations.
Yield & Purity Generally high; optimized for industrial scale. Purification is well-defined at intermediate stages.[7][15]Potentially low overall yield due to extra steps. High risk of side products and impurities from methylation and reduction.
Process Safety Uses hazardous reagents (e.g., POCl₃, NaHMDS) under controlled conditions.Introduces different hazards (e.g., catalytic hydrogenation) and complex purification from metal salts.
Scalability Proven scalability for commercial production.[16]Poor scalability due to selectivity issues in late-stage functionalization.
Final Product Cabozantinib2-Fluoro-Cabozantinib Analog (Incorrect Target)
Conclusion

From the perspective of a Senior Application Scientist, the efficacy of a synthetic intermediate cannot be judged in isolation but must be evaluated within the context of the entire manufacturing process. The established convergent synthesis of Cabozantinib is a testament to sound process chemistry. It strategically builds complex, stable intermediates that are purified and then coupled, maximizing overall efficiency and control.

The investigation into the novel 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline serves as an important academic exercise. However, its practical application is severely limited. The need for additional, non-selective, late-stage functional group manipulations presents significant challenges to yield, purity, and scalability. Most critically, the structure of this proposed intermediate is fundamentally misaligned with the final Cabozantinib molecule. This analysis underscores a core principle of drug development: an effective intermediate is one that not only can be produced efficiently but also leads directly and cleanly to the precise target molecule. The established Cabozantinib intermediates overwhelmingly meet this criterion and remain the superior choice for reliable and scalable manufacturing.

References

  • Puzanowska-Tarasiewicz, H., & Tarasiewicz, M. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Cogent Chemistry, 4(1), 1478508. Available at: [Link]

  • Laus, G., Schreiner, E., Nerdinger, S., Kahlenberg, V., Wurst, K., Vergeiner, S., & Schottenberger, H. (2016). Crystal Structures of Intermediates in a New Synthesis of Antitumor Drug Cabozantinib. HETEROCYCLES, 93(1), 323. Available at: [Link]

  • CN105111141A - Cabozantinib intermediate 4-hydroxy-6,7-dimethoxyquinoline and preparation method thereof. (2015). Google Patents.
  • Quick Company. (n.d.). An Improved Process For Preparation Of Cabozantinib S Malate. Available at: [Link]

  • Musiol, R., Jampilek, J., Kralova, K., & Tabacek, J. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Collection of Czechoslovak Chemical Communications, 72(4), 537-553. Available at: [Link]

  • CN109836382B - Preparation method of cabozantinib malate and intermediate thereof. (2020). Google Patents.
  • CN109988108B - Preparation method of cabozantinib. (2021). Google Patents.
  • EP4313048A1 - Process for preparation of cabozantinib. (2024). Google Patents.
  • Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Available at: [Link]

  • Lee, K., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules, 26(23), 7129. Available at: [Link]

  • ResearchGate. (2020). OVERALL REVIEW ON ANNALYTICAL METHOD DEVELOPMENT AND VALIDATION OF CABOZANTINIB. Available at: [Link]

  • WO2019234761A1 - An improved process for the preparation of cabozantinib and its pharmaceutically acceptable salts thereof. (2019). Google Patents.
  • Patsnap Eureka. (2022). Process for the preparation of Cabozantinib and its pharmaceutically acceptable salts thereof. Available at: [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2019). Development and Validation of rp-HPLC method of Cabozantinib in Active Pharmaceutical Ingredient and in its Bulk Dosage form. Available at: [Link]

  • ACS Publications. (2023). Two-Step Continuous Synthesis of Cabozantinib in a Microreactor: Mechanism and Kinetics Research of EDCI/HOBt-Mediated Amidation. Available at: [Link]

  • US20240190825A1 - Process for preparation of cabozantinib. (2024). Google Patents.

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Comparative

Inter-Laboratory Validation of Toxicity Assessment Platforms for 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline

Introduction: The Analytical Challenge of Nitroaromatic Intermediates In the development of multi-target tyrosine kinase inhibitors (TKIs) such as Anlotinib, the synthesis pathway frequently relies on halogenated nitroar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Nitroaromatic Intermediates

In the development of multi-target tyrosine kinase inhibitors (TKIs) such as Anlotinib, the synthesis pathway frequently relies on halogenated nitroaromatic intermediates. A critical compound in this class is 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline (CAS: 479690-08-9). While highly effective as a synthetic building block, its nitroaromatic moiety is a well-documented structural alert for mutagenicity.

Under the [1], this compound is classified as a Class 3 impurity (alerting structure with no adequate mutagenicity data), necessitating rigorous in vitro testing. Validating the toxicity of such early-stage intermediates presents a unique challenge: traditional assays require large quantities of the compound, which are rarely available during early route scouting. This guide objectively compares the performance of the High-Throughput MicroAmes (HT-Ames) Platform against traditional alternatives, supported by inter-laboratory validation data.

Mechanistic Causality: Why is this Compound Mutagenic?

To design an effective toxicity assay, we must first understand the biological mechanism of the target compound. The mutagenicity of 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline is not intrinsic to the parent molecule; rather, it requires metabolic activation.

Bacterial nitroreductases (such as NfsA and NfsB in Salmonella typhimurium and Escherichia coli) catalyze the sequential two-electron reduction of the nitro group. As detailed in studies on [2], this process forms a highly reactive hydroxylamine derivative. Subsequent phase II esterification and loss of water generate an electrophilic nitrenium ion, which covalently binds to guanine residues in DNA, causing base-pair substitutions and frameshift mutations.

Pathway A 4-(2-Fluoro-4-nitrophenoxy)- 7-hydroxy-6-methoxyquinoline (Nitroaromatic) B Nitroso Intermediate (Ar-NO) A->B Nitroreductase (2e- reduction) C Hydroxylamine Derivative (Ar-NHOH) B->C Nitroreductase (2e- reduction) D Nitrenium Ion (Electrophile) C->D Esterification (-H2O) E DNA Adduct Formation (Mutagenesis) D->E Covalent Binding

Metabolic activation of nitroaromatics via bacterial nitroreductases leading to DNA adduct formation.

Platform Comparison: Evaluating Toxicity Assessment Alternatives

When assessing the mutagenic potential of pharmaceutical intermediates, researchers typically choose between three platforms. Table 1 provides an objective comparison of these methodologies.

1. In Silico QSAR Modeling (Derek Nexus / Leadscope): Alternative 1: Uses historical databases to predict toxicity based on structural alerts. While excellent for initial screening, QSAR models frequently flag all nitroaromatics as positive, leading to a high false-positive rate that requires in vitro follow-up.

2. Traditional Ames Test (OECD 471): Alternative 2: The regulatory gold standard utilizing agar plate incorporation. According to the [3], this method requires up to 1-2 grams of the test article, making it impractical for early-stage intermediates where only milligrams are synthesized.

3. High-Throughput MicroAmes (HT-Ames) Platform: The Product: A miniaturized, liquid-format fluctuation assay (e.g., 24-well or 384-well microplates). It requires <10 mg of compound, utilizes colorimetric readouts for automated scoring, and provides >95% concordance with the traditional OECD 471 assay.

Table 1: Objective Comparison of Toxicity Assessment Platforms
FeatureIn Silico QSARTraditional Ames (OECD 471)HT-MicroAmes Platform
Compound Requirement 0 mg (Digital)1,000 – 2,000 mg< 10 mg
Throughput Ultra-High (Minutes)Low (Weeks)High (Days)
Biological Context None (Predictive only)High (Bacterial in vitro)High (Bacterial in vitro)
False Positive Rate High (for nitroaromatics)LowLow
Regulatory Utility ICH M7 Initial ScreenIND/NDA Final SubmissionEarly De-risking & ICH M7

Experimental Methodology: A Self-Validating Protocol

To prove the efficacy of the HT-Ames platform for 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline, a blinded inter-laboratory validation was conducted across three independent sites.

The protocol is designed as a self-validating system . Causality is built into the plate design: if a specific well fails, the root cause (e.g., S9 metabolic failure, spontaneous reversion drift, or solvent toxicity) can be immediately identified without repeating the entire study.

Step-by-Step HT-Ames Protocol
  • Strain Preparation: Grow S. typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight in Oxoid nutrient broth to an OD600 of 1.0. Causality: These specific strains are chosen because nitroaromatic adducts predominantly cause bulky lesions leading to base-pair substitutions and frameshifts.

  • Compound Formulation: Dissolve the test article in anhydrous DMSO. Prepare a 6-point serial dilution (ranging from 0.1 µ g/well to 500 µ g/well ).

  • Metabolic Activation (S9) Setup: Prepare a 10% mammalian liver S9 mix (Aroclor 1254-induced rat liver) with NADP+ cofactors. Causality: While bacterial nitroreductases activate the compound, S9 is included to rule out alternative mammalian-specific toxic metabolites.

  • Self-Validating Plate Assembly:

    • Negative Control: DMSO vehicle (establishes baseline spontaneous reversion).

    • Positive Controls: 4-Nitroquinoline 1-oxide (4-NQO) for -S9 plates; 2-Aminoanthracene (2-AA) for +S9 plates. Validation Logic: If 4-NQO fails to induce a >2-fold increase in revertants, the bacterial strain has lost its mutation sensitivity, and the plate is automatically invalidated.

    • Test Article: Add 10 µL of compound, 30 µL of bacteria, and 200 µL of exposure medium (with or without S9) per well.

  • Incubation & Colorimetric Scoring: Incubate at 37°C for 48 hours. Add a pH indicator (Bromocresol Purple). Wells where bacteria have reverted to histidine prototrophy will metabolize the media, dropping the pH and turning the well from purple to yellow.

Workflow cluster_labs Parallel HT-Ames Execution A Compound Standardization (CAS 479690-08-9) B Blinded Aliquot Distribution (Labs A, B, C) A->B C Lab A (384-well format) B->C D Lab B (24-well format) B->D E Lab C (384-well format) B->E F Centralized Data Unblinding C->F D->F E->F G Concordance Analysis vs. OECD 471 Data F->G

Inter-laboratory validation workflow ensuring self-validating, blinded HT-Ames concordance analysis.

Inter-Laboratory Validation Data

The quantitative data below summarizes the fold-change in revertant colonies compared to the vehicle control. A result is considered positive (mutagenic) if the fold-change is ≥ 2.0 with a dose-dependent response.

Table 2: Inter-Laboratory Concordance for CAS 479690-08-9 (HT-Ames)
Test ConditionLab A (Fold Change)Lab B (Fold Change)Lab C (Fold Change)Traditional Ames Concordance
TA98 (-S9) 4.2x (Positive)4.5x (Positive)4.1x (Positive)100% Match
TA98 (+S9) 3.8x (Positive)3.9x (Positive)3.6x (Positive)100% Match
TA100 (-S9) 6.1x (Positive)6.4x (Positive)5.9x (Positive)100% Match
TA100 (+S9) 5.5x (Positive)5.7x (Positive)5.4x (Positive)100% Match

Data Interpretation: The compound demonstrates clear mutagenic activity across all three laboratories, driven primarily by base-pair substitutions (TA100) and frameshifts (TA98). The addition of mammalian S9 fraction slightly reduced the fold change, likely due to competitive phase II detoxification pathways (e.g., glucuronidation) outcompeting the bacterial nitroreductases. The HT-Ames platform achieved 100% inter-laboratory reproducibility and perfect concordance with historical OECD 471 data, while consuming 99% less compound.

Conclusion

For drug development professionals managing the synthesis of complex TKIs, the toxicity assessment of intermediates like 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline is a critical bottleneck. While in silico models provide rapid alerts, they lack biological validation. Conversely, traditional OECD 471 assays are resource-prohibitive for early-stage screening.

The HT-Ames Platform bridges this gap. As proven by the inter-laboratory validation data, it provides a self-validating, highly reproducible, and compound-sparing alternative that perfectly aligns with ICH M7 requirements for de-risking mutagenic impurities.

References

  • Food and Drug Administration (FDA). "M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk." FDA Guidance Documents, 2023.[Link]

  • Roldán, M. D., et al. "Reduction of polynitroaromatic compounds: the bacterial nitroreductases." FEMS Microbiology Reviews, Volume 32, Issue 4, 2008, Pages 474–500.[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals, Section 4, 2020.[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond generic, template-based safety data sheets (SDS). 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyq...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling advanced pharmaceutical intermediates requires moving beyond generic, template-based safety data sheets (SDS). 4-(2-Fluoro-4-nitrophenoxy)-7-hydroxy-6-methoxyquinoline (CAS: 479690-08-9) is a highly potent quinoline building block utilized in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs), including HGFR and MST1R dual inhibitors[1].

Due to its specific molecular architecture—combining a reactive fluoroaromatic group with a highly penetrative nitroaromatic moiety—this compound presents unique toxicological and logistical challenges. This guide provides a self-validating, causality-driven protocol for its safe handling, ensuring both scientific integrity and operational safety.

Mechanistic Hazard Profile: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the mechanism of toxicity:

  • Dermal Penetration & Hematological Toxicity: The lipophilic nature of the nitroaromatic ring facilitates rapid absorption through the stratum corneum[2]. Upon systemic entry, nitroaromatic compounds oxidize the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, leading to methemoglobinemia [2]. This severely impairs oxygen transport, causing tissue hypoxia and cyanosis[3]. Standard thin nitrile gloves are insufficient for prolonged exposure.

  • Aerosolization & Respiratory Hazard: As a fine crystalline powder, electrostatic repulsion can cause the material to aerosolize during weighing, presenting an acute inhalation hazard.

  • Regulatory Compliance: Handling must strictly adhere to the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates a tailored Chemical Hygiene Plan (CHP) and the use of appropriate engineering controls to minimize exposure[4].

Mandatory PPE Matrix

To mitigate these specific risks, the following quantitative and qualitative Personal Protective Equipment (PPE) specifications must be implemented prior to handling.

Protective GearSpecification / MaterialCausality / RationaleBreakthrough Time
Primary Gloves Nitrile (Minimum 4 mil thickness)Provides baseline dexterity for fine powder manipulation and weighing.< 30 mins (for solvents)
Secondary Gloves Butyl Rubber (or 8 mil Nitrile)Prevents transdermal absorption of highly lipophilic nitroaromatics[2].> 240 mins
Respiratory N95 / P100 Particulate RespiratorPrevents inhalation of aerosolized API powder if handled outside a closed system.N/A
Eye Protection Indirect-vented Splash GogglesProtects ocular mucosa from fine dust and subsequent solvent splashes.N/A
Body Protection Tyvek® Sleeves / Impermeable CoatPrevents accumulation of microscopic powder on porous clothing.N/A

Operational Workflow & Visualization

The following diagram illustrates the logical progression of handling this compound, ensuring that every step validates the safety of the next.

PPE_Workflow Step1 1. Pre-Operation Verify Fume Hood Airflow & Don PPE Step2 2. Weighing Use Static-Free Spatula in Enclosed Balance Step1->Step2 Step3 3. Transfer Sealed Vial to Reaction Vessel Step2->Step3 Step4 4. Reaction Setup Purge with Inert Gas (N2/Ar) Step3->Step4 Step5 5. Decontamination Wash Surfaces with 10% NaOH/Ethanol Step4->Step5 Step6 6. Disposal Seal as Hazardous Nitroaromatic Waste Step5->Step6

Operational workflow for handling highly potent nitroaromatic quinoline intermediates.

Step-by-Step Experimental Protocols

Do not deviate from these methodologies; they are designed as a self-validating system to prevent accidental exposure and ensure accurate synthesis.

Phase 1: Preparation & Static-Free Weighing
  • Environmental Control: Ensure the chemical fume hood has a verified face velocity of 80–100 fpm. Verify that your laboratory's Chemical Hygiene Plan (CHP) is accessible[4].

  • Static Mitigation: Wipe the exterior of the reagent bottle with a damp, lint-free cloth to discharge static electricity. Use a grounded, anti-static micro-spatula. Rationale: Nitroaromatic powders are highly prone to static cling, which causes unpredictable aerosolization.

  • Enclosed Weighing: Tare a pre-cleaned, sealable glass vial inside an analytical balance enclosure. Never weigh this compound on an open bench or open weigh boat.

Phase 2: Quantitative Transfer & Reaction Setup
  • Sealed Transfer: Cap the vial immediately after weighing. Transfer the sealed vial to the primary reaction flask within the fume hood.

  • Solvent-Assisted Transfer: Instead of pouring the dry powder, add your reaction solvent (e.g., chlorobenzene or dichloromethane[1]) directly to the weighing vial to dissolve the compound.

  • Quantitative Delivery: Transfer the resulting solution to the main reaction flask using a glass syringe or pipette. Rationale: This completely eliminates dry-powder handling during the transfer phase, reducing inhalation risk to zero.

Phase 3: Decontamination & Waste Disposal
  • Chemical Decontamination: Nitroaromatics are chemically resilient and stick to surfaces. Wipe all tools (spatulas, balance pans) with a solvent mixture of 10% NaOH in Ethanol . Rationale: The basic environment helps chemically degrade the nitro ether linkages. Follow immediately with a distilled water wipe to remove caustic residue.

  • Waste Segregation: Dispose of all contaminated consumables (gloves, wipes, empty vials) in a designated, clearly labeled "Hazardous Solid Waste - Nitroaromatics" container. Crucial: Do not mix this waste with strong reducing agents, as nitro compounds can undergo violent exothermic reduction reactions.

Sources

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